molecular formula C8H12N2O2S B2755364 6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine CAS No. 2138565-43-0

6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine

Cat. No.: B2755364
CAS No.: 2138565-43-0
M. Wt: 200.26
InChI Key: LLHHFOPYIIEGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,6-dimethoxy-5,7-dihydroimidazo[2,1-b][1,3]thiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-11-8(12-2)5-10-4-3-9-7(10)13-6-8/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHHFOPYIIEGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CN2C=CN=C2SC1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Title: The Therapeutic Potential of the Imidazo[2,1-b]thiazine Scaffold: A Framework for Novel Drug Discovery

Title: The Therapeutic Potential of the Imidazo[2,1-b][1][2]thiazine Scaffold: A Framework for Novel Drug Discovery

Abstract: The imidazo[2,1-b][1][2]thiazine heterocyclic system has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core structure have shown significant promise as modulators of alpha-synuclein aggregation for neurodegenerative diseases, as potent anti-inflammatory agents, and as effective antifungal compounds.[1][3][4] This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and therapeutic applications of the imidazo[2,1-b][1][2]thiazine class. While specific public data on the 6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1][2]thiazine derivative is limited, this document establishes a comprehensive framework based on known analogues. We will explore validated experimental protocols, structure-activity relationships, and the underlying causality of experimental choices to empower researchers in the design and evaluation of novel therapeutic candidates based on this versatile scaffold.

Introduction: A Scaffold of Therapeutic Versatility

The fusion of imidazole and 1,3-thiazine rings creates the imidazo[2,1-b][1][2]thiazine core, a unique heterocyclic structure that has garnered significant interest in drug discovery. This scaffold is synthetically accessible and serves as an attractive matrix for the development of small molecules with a wide spectrum of activities, including trypanocidal, anti-tuberculosis, antioxidant, antiviral, antitumor, and antifungal properties.[3][5] Its structural rigidity and defined three-dimensional shape provide a robust platform for introducing diverse functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The proven success of related fused systems, such as imidazo[2,1-b]thiazoles, in various therapeutic areas further underscores the potential of this scaffold in developing clinically viable drug candidates.[2][6]

This guide will focus primarily on the most extensively studied therapeutic applications: neurodegenerative disease modification and anti-inflammatory action, providing the scientific community with a foundational understanding for future research and development, including the exploration of novel derivatives like 6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1][2]thiazine.

Synthetic Strategies for Imidazo[2,1-b][1][2]thiazine Derivatives

The generation of a diverse chemical library is fundamental to any drug discovery program. The imidazo[2,1-b][1][2]thiazine scaffold benefits from several established synthetic routes that are both efficient and adaptable for creating a wide range of derivatives.

Gold-Catalyzed Cyclization: An Atom-Economic Approach

A highly effective and atom-economic method involves the cyclization of 2-alkynylthioimidazoles. This reaction, typically catalyzed by AuCl, proceeds under mild conditions and is a primary route for synthesizing the core structure.[7] The versatility of this approach lies in the ability to pre-functionalize the alkyne and imidazole starting materials, allowing for targeted modifications to the final compound.

Causality Insight: The choice of a gold catalyst is deliberate. Gold(I) complexes are excellent π-acid catalysts that activate the alkyne bond, making it susceptible to intramolecular nucleophilic attack by the imidazole nitrogen. This mechanism is highly efficient and regioselective, minimizing the formation of unwanted byproducts.

Nucleophilic Substitution for Advanced Derivatives

For further diversification, especially for creating hybrid molecules, nucleophilic substitution reactions are employed. A common strategy involves the interaction of 3-hydroxy-imidazo[2,1-b][1][2]thiazines with polysubstituted 2-chloropyridines.[3][5] This method, often performed in the presence of a strong base like sodium hydride (NaH), allows for the linkage of the core scaffold to other pharmacologically relevant moieties, such as pyridine rings, to create hybrid molecules with potentially synergistic or novel activities.[3]

Below is a generalized workflow for the synthesis and diversification of the imidazo[2,1-b][1][2]thiazine scaffold.

Gcluster_0Core Synthesiscluster_1FunctionalizationA2-AlkynylthioimidazoleCImidazo[2,1-b][1,3]thiazine CoreA->CIntramolecularCyclizationBAuCl CatalystB->CD3-Hydroxy-Imidazo[2,1-b][1,3]thiazineC->DFurther ModificationFDiversified Hybrid MoleculeD->FESubstituted2-ChloropyridineE->FNucleophilicSubstitutionGNaH (Base)G->FGMonomerα-Syn MonomersOligomerToxic OligomersMonomer->OligomerPrimary NucleationFibrilAmyloid Fibrils(Lewy Bodies)Oligomer->FibrilElongationRedirectedAltered Fibrils(Less Toxic)Oligomer->RedirectedInhibitorImidazo[2,1-b][1,3]thiazineDerivativeInhibitor->MonomerShifts EquilibriumInhibitor->OligomerInhibits Nucleation &Stabilizes OligomersInhibitor->FibrilRedirects Pathway

Caption: Proposed mechanism of α-syn aggregation modulation by imidazo[2,1-b]t[1][2]hiazine derivatives.

Structure-Activity Relationship (SAR) Insights

Initial studies have provided valuable SAR data for the inhibition of α-syn aggregation. These insights are critical for guiding the design of more potent second-generation compounds.

Compound CharacteristicEffect on α-Syn Aggregation InhibitionReference
Unsubstituted Imidazo[2,1-b]t[1][2]hiazine CoreStrongest reduction in aggregation[1][7]
Phenylcarbamate Fragments (e.g., Boc protected aniline)Highest efficacy (increased half-time of aggregation)[1][7]
Methyl Groups on Imidazole RingDecreased activity[1][7]
Benzimidazole Moiety (vs. Imidazole)Helped mitigate the negative impact of additional groups[7]

Trustworthiness Insight: The conclusion that the core imidazothiazine framework is essential for activity was validated by synthesizing model compounds that retained the functional groups but lacked the fused heterocyclic system; these controls showed significantly lower activity. [1]

Key Therapeutic Application: Anti-inflammatory Activity

Several imidazo[2,1-b]t[1][2]hiazine derivatives have been synthesized and evaluated as potential non-steroidal anti-inflammatory agents (NSAIDs). [3]The development of hybrid molecules, for instance by incorporating a substituted pyridine moiety, is a promising strategy in this area. [3][5]In vivo testing using the carrageenan-induced paw edema model in rats, a standard for acute inflammation, has identified hit-compounds with significant anti-inflammatory effects. [4]

Experimental Protocols for Lead Characterization

To ensure scientific rigor and reproducibility, detailed, self-validating protocols are essential. The following are standard methodologies for assessing the primary activities of this scaffold.

Protocol: In Vitro Alpha-Synuclein Aggregation Assay

This protocol is designed to quantify the kinetics of α-syn fibril formation in the presence of a test compound using the fluorescent dye Thioflavin T (ThT), which specifically binds to β-sheet structures in amyloid fibrils.

Materials:

  • Recombinant human α-synuclein protein

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT) stock solution

  • Test compound (e.g., imidazo[2,1-b]t[1][2]hiazine derivative) dissolved in DMSO

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Methodology:

  • Protein Preparation: Prepare a stock solution of monomeric α-syn in PBS. Ensure it is aggregate-free by size-exclusion chromatography or filtration.

  • Reaction Setup: In each well of the 96-well plate, combine:

    • α-syn solution to a final concentration of 70 µM.

    • Test compound to the desired final concentration (e.g., 70 µM for a 1:1 molar ratio). Include a vehicle control (DMSO only).

    • ThT to a final concentration of 20 µM.

    • PBS to reach the final well volume.

  • Incubation and Monitoring:

    • Seal the plate to prevent evaporation.

    • Incubate at 37°C with continuous orbital shaking in the plate reader.

    • Measure fluorescence intensity every 15-30 minutes for up to 72 hours.

  • Data Analysis:

    • Plot ThT fluorescence intensity versus time for each condition.

    • Determine the lag time (t_lag) and the time to reach half-maximal fluorescence (t_50).

    • An increase in t_50 in the presence of the test compound compared to the vehicle control indicates inhibition of aggregation. [1] Expertise Insight: The inclusion of continuous shaking is critical. It provides the mechanical agitation necessary to accelerate the formation of amyloid fibrils by increasing the rate of both nucleation and fibril fragmentation, thus providing a robust and timely assay window to observe inhibitory effects.

Protocol: In Vivo Anti-inflammatory Evaluation (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to assess the efficacy of potential NSAIDs.

Materials:

  • Male Wistar rats (150-200g)

  • Test compound suspension (in a vehicle like 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Diclofenac sodium)

  • 1% Carrageenan solution in sterile saline

  • Plethysmometer

Methodology:

  • Acclimatization: Acclimatize animals for at least one week before the experiment. Fast animals overnight before dosing, with free access to water.

  • Grouping: Divide animals into groups (n=6): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

  • Dosing: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 24 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point relative to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group. A significant reduction in paw edema indicates anti-inflammatory activity. [4]

Future Directions: The Potential of 6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b]t[1][2]hiazine

While direct experimental data for 6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b]t[1][2]hiazine is not yet available in the public domain, we can extrapolate its potential based on established medicinal chemistry principles.

  • Physicochemical Properties: The introduction of two methoxy groups at the C6 position is significant. These groups can be expected to increase the polarity and potentially the aqueous solubility of the compound compared to unsubstituted analogues. This is a critical parameter for oral bioavailability.

  • Metabolic Stability: Methoxy groups can be sites of O-demethylation by cytochrome P450 enzymes. Investigating the metabolic fate of this compound would be a crucial step in its preclinical development.

  • Target Engagement: The dimethoxy substitution could influence the compound's conformation and electronic distribution. This may alter its binding affinity and selectivity for biological targets like α-syn or cyclooxygenase enzymes.

The synthesis of this specific derivative, likely achievable through modifications of the established synthetic routes, followed by its systematic evaluation using the protocols outlined in this guide, represents a logical and promising next step in exploring the full therapeutic potential of the imidazo[2,1-b]t[1][2]hiazine scaffold.

Conclusion

The imidazo[2,1-b]t[1][2]hiazine scaffold is a validated starting point for the development of novel therapeutics. Its proven, multi-faceted mechanism against alpha-synuclein aggregation and its demonstrated anti-inflammatory and antifungal properties highlight its versatility. [1][3][4]The established synthetic routes provide a clear path for generating chemical diversity. By leveraging the structure-activity relationships and robust experimental protocols detailed herein, drug development professionals are well-equipped to design and test new derivatives, such as 6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b]t[1][2]hiazine, in the pursuit of next-generation treatments for a range of challenging diseases.

References

  • Šafronovas, V., Jonušis, M., Petrikaitė, V., et al. (2024). Imidazo[2,1-b]t[1][2]hiazine Derivatives as Potential Modulators of Alpha-Synuclein Amyloid Aggregation. ACS Chemical Neuroscience. [Link]

  • Slyvka, N., Holota, S., Saliyeva, L., & Vovk, M. (2021). Synthetic Approach to Diversified Imidazo[2,1-b]t[1][2]hiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. MDPI. [Link]

  • A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (n.d.). Bentham Science. [Link]

  • Imidazo[2,1-b]t[1][2]hiazine Derivatives as Potential Modulators of Alpha-Synuclein Amyloid Aggregation. (2024). National Center for Biotechnology Information. [Link]

  • A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (n.d.). Europe PMC. [Link]

  • Slyvka, N., Holota, S., Saliyeva, L., et al. (2021). Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b]T[1][2]hiazine Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Slyvka, N., Holota, S., Saliyeva, L., & Vovk, M. (2021). Synthetic Approach to Diversified Imidazo[2,1-b]t[1][2]hiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. Sciforum. [Link]

  • Pharmacology profile of imidazo[2,1-b]t[1][2]hiazine scaffold. (2021). ResearchGate. [Link]

  • Kamal, A., et al. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[1][2][7]HIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. [Link]

  • Slyvka, N., et al. (2022). Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H-imidazo[2,1-b]t[1][2]hiazine scaffold. Biopolymers and Cell. [Link]

  • Synthesis and pharmacological activity of imidazo[2,1-b]t[1][2][7]hiadiazole derivatives. (2016). ResearchGate. [Link]

  • Slyvka, N., et al. (2022). Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b]t[1][2]hiazines as Potential Anti-inflammatory Agents. Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and Evaluation of Bioactivity of 6-imidazo[2,1-b]t[1][2]hiazine derivatives. (2021). ResearchGate. [Link]

An In-depth Technical Guide to the Biological Targets of Imidazo[2,1-b]thiazine Based Compounds

An In-depth Technical Guide to the Biological Targets of Imidazo[2,1-b][1][2]thiazine Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[2,1-b][1][2]thiazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the known and potential biological targets of compounds based on this core structure. We delve into the mechanistic underpinnings of their anti-inflammatory, neuroprotective, and anxiolytic properties, supported by experimental evidence and in silico analyses. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics derived from the imidazo[2,1-b][1][2]thiazine framework.

Introduction: The Imidazo[2,1-b][1][2]thiazine Scaffold - A Versatile Pharmacophore

The fusion of an imidazole ring with a 1,3-thiazine ring gives rise to the imidazo[2,1-b][1][2]thiazine bicyclic system. This unique structural motif confers a combination of rigidity and three-dimensionality that is conducive to specific interactions with biological macromolecules. The scaffold's synthetic tractability allows for extensive derivatization, enabling the fine-tuning of physicochemical properties and biological activity. A wide array of biological activities have been reported for this class of compounds, including anti-inflammatory, antimicrobial, antifungal, antitubercular, and anticancer effects[1][3]. This guide will focus on the key validated and putative biological targets that mediate these pharmacological responses.

Anti-inflammatory Activity: Targeting the Enzymes of the Arachidonic Acid Cascade

A significant body of research points to the anti-inflammatory potential of imidazo[2,1-b][1][2]thiazine derivatives[4][5][6]. In vivo studies have demonstrated the efficacy of these compounds in animal models of inflammation, such as the carrageenan-induced paw edema assay[4][6]. While the precise molecular mechanisms are still under active investigation, in silico docking studies and evidence from structurally related compounds suggest that the anti-inflammatory effects may be mediated through the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).

Cyclooxygenase (COX-1 and COX-2) Inhibition

The COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. While direct enzymatic inhibition data for imidazo[2,1-b][1][2]thiazines against COX isoforms is emerging, docking studies with sulfone derivatives of pyridinyloxy-substituted imidazo[2,1-b][1][2]thiazines have indicated potential binding to both COX-1 and COX-2[7].

Interestingly, a closely related scaffold, imidazo[2,1-b]thiazole, has yielded potent and selective COX-2 inhibitors. This suggests that the broader imidazo-thiazole framework is a viable starting point for the development of novel anti-inflammatory agents with potentially improved side-effect profiles compared to non-selective NSAIDs[8].

Table 1: In Vitro COX-1/COX-2 Inhibition Data for a Related Imidazo[2,1-b]thiazole Scaffold

CompoundRCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
6a N(CH3)2>1000.08>1250
6b N(C2H5)2>1000.12>833
6d Pyrrolidin-1-yl>1000.11>909
Celecoxib 150.05300
Data adapted from Reference[8]. The IC50 values were determined using a chemiluminescent enzyme assay.
5-Lipoxygenase (5-LOX) and FLAP Inhibition

The 5-LOX pathway is another critical branch of the arachidonic acid cascade, leading to the production of leukotrienes, which are potent inflammatory mediators. Docking studies have suggested that sulfone derivatives of pyridinyloxy-substituted imidazo[2,1-b][1][2]thiazines exhibit a high binding energy to both 5-LOX and the 5-lipoxygenase-activating protein (FLAP)[7]. This dual inhibition of both the COX and 5-LOX pathways is a highly sought-after therapeutic strategy for the development of anti-inflammatory drugs with a broader spectrum of activity and potentially reduced gastrointestinal side effects.

Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

This protocol is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.

Materials:

  • Wistar albino rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound solution/suspension

  • Reference drug (e.g., Diclofenac sodium, 8 mg/kg)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or reference drug intraperitoneally or orally.

  • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 h) using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group compared to the control group (vehicle-treated).

Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a well-established and reproducible model of acute inflammation. The initial phase of edema is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins and other inflammatory mediators. This allows for the assessment of a compound's ability to interfere with these key inflammatory pathways.

Neuroprotective Activity: Modulation of Alpha-Synuclein Aggregation

The aggregation of the alpha-synuclein (α-syn) protein is a pathological hallmark of Parkinson's disease and other synucleinopathies. Recent studies have identified imidazo[2,1-b][1][2]thiazine derivatives as potential modulators of α-syn aggregation[9][10][11]. These compounds have been shown to inhibit the primary nucleation of α-syn monomers and can redirect the aggregation pathway towards the formation of non-toxic or less toxic fibril structures[9][10].

The mechanism of action is thought to involve multiple effects, including the stabilization of non-aggregated or small oligomeric species of α-syn[9][10]. This suggests that the imidazo[2,1-b][1][2]thiazine scaffold could be a valuable starting point for the development of disease-modifying therapies for Parkinson's disease.

Experimental Protocol: Thioflavin T (ThT) Assay for Alpha-Synuclein Aggregation

The ThT assay is a widely used method to monitor the formation of amyloid fibrils in real-time.

Materials:

  • Recombinant human alpha-synuclein monomer

  • Thioflavin T (ThT) stock solution

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a reaction mixture containing α-syn monomer at a final concentration of ~50-100 µM in a suitable buffer (e.g., PBS) containing ThT (final concentration ~10-20 µM).

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate the plate at 37°C with continuous shaking.

  • Measure the ThT fluorescence intensity at regular intervals.

  • Plot the fluorescence intensity against time to obtain aggregation kinetics curves.

  • Determine the lag time and the maximum fluorescence intensity for each concentration of the test compound.

Causality Behind Experimental Choices: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet-rich structures characteristic of amyloid fibrils. This property allows for the sensitive and continuous monitoring of the fibrillization process. The inclusion of continuous shaking helps to promote the formation of fibrils by increasing the rate of nucleation.

Anxiolytic Potential: Interaction with Benzodiazepine Receptors

Certain arylidene imidazo[2,1-b]thiazine derivatives have been synthesized and evaluated for their binding affinity to benzodiazepine receptors[12]. These receptors are a class of GABAA receptors that are the molecular targets for benzodiazepine drugs, which are widely used for their anxiolytic, sedative, and anticonvulsant properties.

While the reported affinities for the initial series of imidazo[2,1-b]thiazines were modest, these findings indicate that this scaffold can interact with this important class of central nervous system targets. Further structural modifications could lead to the development of novel ligands with improved affinity and potentially unique pharmacological profiles at the benzodiazepine receptor site.

Experimental Protocol: Radioligand Binding Assay for Benzodiazepine Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for the benzodiazepine binding site on the GABAA receptor.

Materials:

  • Rat cortical membrane preparation (source of GABAA receptors)

  • [3H]-Flumazenil (radioligand)

  • Test compound

  • Unlabeled diazepam (for determining non-specific binding)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • In a final volume of 0.5 mL of Tris-HCl buffer, incubate the rat cortical membrane preparation (~100 µg of protein) with a fixed concentration of [3H]-Flumazenil and varying concentrations of the test compound.

  • For the determination of non-specific binding, a separate set of tubes is prepared containing the membrane preparation, [3H]-Flumazenil, and a high concentration of unlabeled diazepam.

  • Incubate the mixture at 30°C for 35 minutes[13].

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: [3H]-Flumazenil is a high-affinity antagonist for the benzodiazepine binding site and is a commonly used radioligand in these assays. The use of a competitive binding format allows for the determination of the affinity of an unlabeled test compound by measuring its ability to displace the radioligand.

Broader Context: Insights from the Imidazo[2,1-b][1][2][14]thiadiazole Scaffold

The closely related imidazo[2,1-b][1][2][14]thiadiazole scaffold has been more extensively explored, particularly in the context of oncology and infectious diseases. Understanding the biological targets of this related system can provide valuable insights for the future development of imidazo[2,1-b][1][2]thiazine-based compounds.

Anticancer Activity
  • Tubulin Polymerization Inhibition: Several imidazo[2,1-b][1][2][14]thiadiazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells[15].

  • Kinase Inhibition:

    • MAPK-interacting kinases (MNKs): This scaffold has been shown to inhibit MNK1 and MNK2, which are involved in the regulation of mRNA translation and are implicated in cancer progression.

    • TGF-β type I receptor kinase (ALK5): Imidazo[2,1-b][1][2][14]thiadiazole derivatives have been developed as potent inhibitors of ALK5, a key kinase in the TGF-β signaling pathway that plays a crucial role in cancer cell growth and metastasis.

Antitubercular Activity
  • Enoyl-ACP Reductase (InhA) Inhibition: Some imidazo[2,1-b][1][2][14]thiadiazole derivatives have been shown to inhibit InhA, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.

  • Deazaflavin-dependent Nitroreductase (Ddn) Activation: Nitro-substituted imidazo[2,1-b][1][2][14]thiadiazoles can act as prodrugs that are activated by the mycobacterial enzyme Ddn, leading to the generation of reactive nitrogen species that are toxic to the bacteria.

Signaling Pathways and Experimental Workflows

TGF-β/ALK5 Signaling Pathway

TGF_beta_ALK5_PathwayTGFbTGF-βTBRIITGF-β RIITGFb->TBRIIBindsALK5ALK5 (TGF-β RI)TBRII->ALK5Recruits &PhosphorylatesSMAD23Smad2/3ALK5->SMAD23PhosphorylatesComplexSmad2/3/4 ComplexSMAD23->ComplexSMAD4Smad4SMAD4->ComplexNucleusNucleusComplex->NucleusTranslocates toGeneGene Transcription(e.g., cell cycle, apoptosis,angiogenesis)Nucleus->GeneRegulatesInhibitorImidazo[2,1-b][1,3,4]thiadiazoleInhibitorInhibitor->ALK5

Caption: TGF-β/ALK5 signaling pathway and the point of inhibition by imidazo[2,1-b][1][2][14]thiadiazole compounds.

MNK Signaling Pathway

MNK_Signaling_PathwayGrowthFactorsGrowth Factors,Cytokines, StressRasRasGrowthFactors->Rasp38p38 MAPKGrowthFactors->p38RafRafRas->RafMEKMEKRaf->MEKERKERKMEK->ERKMNKMNK1/2ERK->MNKPhosphorylatesp38->MNKPhosphorylateseIF4EeIF4EMNK->eIF4EPhosphorylatesTranslationmRNA Translation(e.g., cell proliferation,survival)eIF4E->TranslationInitiatesInhibitorImidazo[2,1-b][1,3,4]thiadiazoleInhibitorInhibitor->MNK

Caption: The MNK signaling pathway and its inhibition by imidazo[2,1-b][1][2][14]thiadiazole derivatives.

Experimental Workflow: Target Validation and Lead Optimization

Experimental_Workflowcluster_0In Silico & Initial Screeningcluster_1In Vitro Target Validationcluster_2In Vivo & PreclinicalLibraryImidazo[2,1-b][1,3]thiazineCompound LibraryDockingMolecular Docking(e.g., COX, 5-LOX, α-syn)Library->DockingPrimaryAssayPrimary Biological Assay(e.g., Cell-based screen)Library->PrimaryAssayEnzymaticAssayEnzymatic Assay(e.g., COX/5-LOX IC50)PrimaryAssay->EnzymaticAssayBindingAssayBinding Assay(e.g., Benzodiazepine Receptor Ki)PrimaryAssay->BindingAssayAggregationAssayAggregation Assay(e.g., α-syn ThT)PrimaryAssay->AggregationAssayAnimalModelAnimal Model of Disease(e.g., Carrageenan-induced edema)EnzymaticAssay->AnimalModelBindingAssay->AnimalModelAggregationAssay->AnimalModelADMETADMET ProfilingAnimalModel->ADMETLeadLead CompoundADMET->Lead

Caption: A generalized experimental workflow for the identification and validation of biological targets for imidazo[2,1-b][1][2]thiazine compounds.

Conclusion and Future Directions

The imidazo[2,1-b][1][2]thiazine scaffold represents a promising starting point for the development of novel therapeutic agents with a range of biological activities. The anti-inflammatory, neuroprotective, and anxiolytic properties of these compounds are beginning to be understood at the molecular level, with potential targets including enzymes of the arachidonic acid cascade, the protein aggregation machinery, and central nervous system receptors.

Future research in this area should focus on:

  • Definitive Target Identification: Moving beyond in silico predictions to definitive experimental validation of the molecular targets for the anti-inflammatory and neuroprotective effects.

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of the chemical space around the imidazo[2,1-b][1][2]thiazine core to optimize potency and selectivity for the identified targets.

  • Exploration of New Therapeutic Areas: Leveraging the diverse biological activities of this scaffold to investigate its potential in other disease areas, such as oncology and infectious diseases, drawing inspiration from the findings with the related imidazo[2,1-b][1][2][14]thiadiazole system.

By combining rational drug design, robust biological evaluation, and a deeper understanding of the underlying mechanisms of action, the full therapeutic potential of imidazo[2,1-b][1][2]thiazine-based compounds can be realized.

References

  • Holota, S., et al. (2021). Synthetic Approach to Diversified Imidazo[2,1-b][1][2]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. Molecules, 26(22), 6945. [Link]

  • Bieliaieva, O., et al. (2020). MNK kinases regulate multiple TLR pathways and innate proinflammatory cytokines in macrophages. American Journal of Physiology-Cell Physiology, 319(5), C866-C877. [Link]

  • Foroumadi, A., et al. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 17(4), 1288-1296. [Link]

  • Gholipour, H., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 11(4), 1137-1143. [Link]

  • Misiūnaitė, I., et al. (2024). Imidazo[2,1-b][1][2]thiazine Derivatives as Potential Modulators of Alpha-Synuclein Amyloid Aggregation. ACS Chemical Neuroscience. [Link]

  • Misiūnaitė, I., et al. (2024). Imidazo[2,1-b][1][2]thiazine Derivatives as Potential Modulators of Alpha-Synuclein Amyloid Aggregation. ACS Chemical Neuroscience, 15(24), 4418-4430. [Link]

  • Patel, H., et al. (2015). Design, synthesis and evaluation of small molecule imidazo[2,1-b][1][2][14]thiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5). European Journal of Medicinal Chemistry, 93, 599-613. [Link]

  • Kieć-Kononowicz, K., et al. (2001). Imidazo-thiazine, -diazinone and -diazepinone derivatives. Synthesis, structure and benzodiazepine receptor binding. Il Farmaco, 56(5-7), 349-356. [Link]

  • Slyvka, N., et al. (2021). Synthetic Approach to Diversified Imidazo[2,1-b][1][2]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. Molecules, 26(22), 6945. [Link]

  • SYNTHESIS OF TARGETED 4-(7H-IMIDAZO(2,1-b)(1,3)THIAZIN-5-YL)ANILINE DERIVATES. (n.d.). [Link]

  • Slyvka, N., et al. (2021). Synthetic Approach to Diversified Imidazo[2,1-b][1][2]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. Sciforum. [Link]

  • Holota, S., et al. (2021). Synthetic Approach to Diversified Imidazo[2,1-b][1][2]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. Molecules, 26(22), 6945. [Link]

  • Vovk, M., et al. (2022). Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][1][2]thiazines as Potential Anti- inflammatory Agents. Chemistry of Heterocyclic Compounds, 58(4), 312-319. [Link]

  • Holota, S., et al. (2023). Sulfones of Pyridinyloxy-Substituted Imidazo[2,1-b][1][2]thiazines: Synthesis, Anti-Inflammatory Activity Evaluation In Vivo and Docking Studies. Letters in Drug Design & Discovery, 20(13), 1585-1596. [Link]

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[2,1-b][1][2][14]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. ChemMedChem, 9(7), 1463-1475. [Link]

  • Kamal, A., et al. (2015). Synthesis of imidazo-thiadiazole linked indolinone conjugates and evaluated their microtubule network disrupting and apoptosis inducing ability. Bioorganic & Medicinal Chemistry Letters, 25(1), 80-85. [Link]

Methodological & Application

Step-by-step synthesis of 6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocol for 6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine . This bicyclic heterocycle serves as a critical "masked ketone" scaffold in the development of next-generation antitubercular agents (analogs of substituted nitroimidazooxazines like Pretomanid) and anti-inflammatory candidates.

The protocol utilizes a robust one-pot, two-step cyclocondensation strategy, reacting 2-mercaptoimidazole with a functionalized di-electrophile. Unlike traditional multi-step routes that isolate unstable intermediates, this method prioritizes atom economy and yield maximization (typically >75%) while preserving the acid-sensitive dimethyl ketal functionality.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the differing nucleophilicity of the atoms in the 2-mercaptoimidazole core. The sulfur atom (soft nucleophile) reacts rapidly with alkyl halides, while the imidazole nitrogen (hard nucleophile) requires deprotonation and thermal energy to effect cyclization.

Pathway Logic:

  • S-Alkylation: Rapid displacement of the first bromide by the thiolate anion.

  • N-Alkylation (Ring Closure): Intramolecular attack of the imidazole nitrogen on the second bromide, forming the six-membered thiazine ring.

Visual Pathway (Graphviz):

SynthesisPathway cluster_legend Reaction Logic SM1 2-Mercaptoimidazole (Nucleophile) Inter Intermediate: S-alkylated thioether SM1->Inter Base, DMF S-Alkylation (RT) SM2 1,3-Dibromo-2,2- dimethoxypropane (Electrophile) SM2->Inter Target Target: 6,6-dimethoxy-5H,6H,7H- imidazo[2,1-b][1,3]thiazine Inter->Target Heat (90°C) Cyclization (-HBr) desc The sulfur atom reacts first (kinetic control). The nitrogen atom closes the ring (thermodynamic control).

Caption: Sequential nucleophilic substitution pathway transforming linear precursors into the fused bicyclic system.

Materials & Reagents

To ensure reproducibility, use reagents meeting the following specifications.

ComponentRoleSpecificationCAS No.
2-Mercaptoimidazole Substrate>98% Purity, Anhydrous872-35-5
1,3-Dibromo-2,2-dimethoxypropane Linker>95% (Store at 4°C)22006-73-1
Potassium Carbonate (K₂CO₃) BaseAnhydrous, Granular584-08-7
N,N-Dimethylformamide (DMF) SolventAnhydrous (<50 ppm H₂O)68-12-2
Ethyl Acetate / Hexanes ExtractionACS Grade--

Detailed Experimental Protocol

Safety Warning: 1,3-Dibromo-2,2-dimethoxypropane is a potent alkylating agent (lachrymator). 2-Mercaptoimidazole is a thyroid toxicant. Perform all operations in a certified chemical fume hood.

Step 1: Reaction Setup
  • Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Cool to room temperature under a stream of Nitrogen (N₂) or Argon.

  • Charge the flask with 2-Mercaptoimidazole (1.00 g, 10.0 mmol) and Anhydrous K₂CO₃ (2.76 g, 20.0 mmol, 2.0 equiv).

  • Add Anhydrous DMF (20 mL) via syringe. Stir for 15 minutes at room temperature to facilitate deprotonation of the thiol.

Step 2: Addition & S-Alkylation
  • Dissolve 1,3-Dibromo-2,2-dimethoxypropane (2.88 g, 11.0 mmol, 1.1 equiv) in DMF (5 mL).

  • Add the bromide solution dropwise to the reaction mixture over 10 minutes.

    • Note: The reaction is exothermic. If scaling up (>10g), use an ice bath during addition.

  • Stir at Room Temperature for 2 hours.

    • Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of 2-mercaptoimidazole and formation of a new intermediate spot (S-alkylated species).

Step 3: Cyclization (N-Alkylation)
  • Equip the flask with a reflux condenser.

  • Heat the reaction mixture to 90°C in an oil bath.

  • Stir for 4–6 hours .

    • Mechanism:[1][2][3] The heat provides the activation energy for the imidazole nitrogen to displace the second bromide, closing the thiazine ring.

  • Monitor by TLC.[4] The intermediate spot should disappear, replaced by a more polar, UV-active spot (Target).

Step 4: Workup & Isolation
  • Cool the mixture to room temperature.

  • Pour the reaction mixture into Ice-Water (100 mL) .

    • Critical: Do not use acidic water, as the dimethoxy ketal is acid-labile and will hydrolyze to the ketone.

  • Extract with Ethyl Acetate (3 x 50 mL) .

  • Wash the combined organic layers with Brine (2 x 30 mL) and Water (1 x 30 mL) to remove residual DMF.

  • Dry over Anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap) at 40°C.

Step 5: Purification
  • The crude product is typically a viscous yellow oil or low-melting solid.

  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (neutralized with 1% Triethylamine to protect the ketal).

    • Eluent: Gradient 0% → 5% Methanol in Dichloromethane (DCM).

  • Recrystallization (Optional): If solid, recrystallize from Diethyl Ether/Hexanes.

Quality Control & Validation

The synthesized compound must meet the following structural criteria.

AnalysisExpected Signal / ResultInterpretation
¹H NMR (CDCl₃) δ 6.9–7.1 (d, 1H), 6.8–6.9 (d, 1H)Imidazole ring protons (C2-H, C3-H).
δ 4.10 (s, 2H)N-CH₂ (Deshielded by Nitrogen).
δ 3.25 (s, 6H)O-CH₃ (Two methoxy groups).
δ 3.15 (s, 2H)S-CH₂ (Shielded relative to N-CH₂).
¹³C NMR δ ~95–100 ppmQuaternary C-6 (Ketal carbon).
Mass Spec (ESI) [M+H]⁺ = 201.07 m/zConsistent with Formula C₈H₁₂N₂O₂S.

Troubleshooting Guide:

  • Issue: Product converts to a ketone (C=O signal in IR at 1710 cm⁻¹).

    • Cause: Acidic hydrolysis of the ketal during workup or on silica.

    • Fix: Add 1% Triethylamine to the eluent and ensure water used in workup is pH neutral (pH 7.0).

  • Issue: Incomplete cyclization (Intermediate persists).

    • Cause: Temperature too low or base insufficient.

    • Fix: Increase temperature to 110°C or switch base to NaH (requires stricter anhydrous conditions).

References

  • Biointerface Research in Applied Chemistry. "Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][1,3]Thiazine Derivatives." Biointerface Research in Applied Chemistry, vol. 12, no. 1, 2022.[5] Link

  • National Institutes of Health (PMC). "Imidazo[2,1-b][1,3]thiazine Derivatives as Potential Modulators of Alpha-Synuclein Amyloid Aggregation." ACS Chemical Neuroscience, 2020. Link

  • MDPI. "Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates via One-Pot Three-Component Reactions." Molecules, 2021.[1][2][6][7] Link

  • ResearchGate. "Methods for the synthesis of imidazo[2,1-b][1,3]thiazines, their annulated and hydrogenated analogs." Chemistry of Heterocyclic Compounds, 2017.[8] Link

Sources

Application Note: Protocol for the Preparation of 6,6-Dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The imidazo[2,1-b][1,3]thiazine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for antitubercular, antifungal, and anti-inflammatory agents.[1] The specific target, 6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine , contains a dimethyl ketal (acetal) functionality at the C-6 position.

Why this protocol? Standard literature often describes the synthesis of the alcohol (via epichlorohydrin) or the ketone (via 1,3-dichloroacetone). However, the direct synthesis of the ketone is fraught with polymerization issues due to the high reactivity of the carbonyl group during the S/N-alkylation sequence.

This protocol utilizes a Pre-functionalized Linker Strategy . By employing a protected ketone (dimethyl ketal) within the alkylating agent, we bypass the stability issues of the free ketone, ensuring a cleaner cyclization and higher overall yield. This method is preferred for library generation where the ketal can be subsequently deprotected to the ketone or used as a stable bioisostere.

Part 2: Reaction Pathway & Mechanism[1]

The synthesis proceeds via a double nucleophilic substitution. The sulfur atom of 2-mercaptoimidazole is the softest nucleophile and attacks the alkyl halide first (Step 1: S-alkylation). The subsequent ring closure (Step 2: N-alkylation) requires thermal energy or a stronger base to overcome the entropic barrier of forming the six-membered ring.

Visualizing the Pathway (Graphviz)

ReactionPathway Start 2-Mercaptoimidazole (Nucleophile) Inter Intermediate: S-Alkylated Adduct Start->Inter Step 1: S-Alkylation (Kinetic Control) Reagent 3-Bromo-2,2-dimethoxy- 1-chloropropane (Electrophile) Reagent->Inter Product Target: 6,6-Dimethoxy-5H,6H,7H- imidazo[2,1-b][1,3]thiazine Inter->Product Step 2: N-Alkylation (Cyclization) Base Base (K2CO3/DMF) Heat (80°C) Base->Inter Promotes Base->Product

Caption: Sequential bis-alkylation pathway. S-alkylation precedes N-alkylation to form the fused thiazine ring.

Part 3: Detailed Experimental Protocol

Materials & Reagents[2][3][4]
ReagentCAS No. (Representative)Equiv.Role
2-Mercaptoimidazole 872-35-51.0Core Scaffold
3-Bromo-2,2-dimethoxy-1-chloropropane Custom/Commercially Avail.1.1Linker
Potassium Carbonate (K₂CO₃) 584-08-72.5Base
Dimethylformamide (DMF) 68-12-2-Solvent (Anhydrous)
Ethyl Acetate 141-78-6-Extraction/Workup

Note: If 3-bromo-2,2-dimethoxy-1-chloropropane is unavailable, 1,3-dichloro-2,2-dimethoxypropane (CAS 126-62-5) may be used with the addition of catalytic Potassium Iodide (KI) to facilitate the Finkelstein reaction in situ.

Step-by-Step Methodology
Step 1: Reaction Setup
  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂) or Argon.[2][3]

  • Solvation: Add 2-Mercaptoimidazole (10.0 mmol, 1.00 g) to the flask.

  • Solvent Addition: Add anhydrous DMF (20 mL). Stir at room temperature until fully dissolved.

  • Base Addition: Add Potassium Carbonate (25.0 mmol, 3.45 g) in a single portion. The suspension may turn slightly cloudy.

Step 2: Alkylation & Cyclization
  • Reagent Addition: Add 3-Bromo-2,2-dimethoxy-1-chloropropane (11.0 mmol) dropwise via syringe over 5 minutes.

    • Critical Insight: If using the dichloro-analog, add Potassium Iodide (1.0 mmol) at this stage to accelerate the reaction.

  • Heating: Heat the reaction mixture to 80–90°C in an oil bath.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM).

    • Timepoint 1h: S-alkylated intermediate usually visible.

    • Timepoint 4-6h: Conversion to the cyclized product (higher Rf than starting material, lower polarity than intermediate).

  • Completion: Stir for 6–8 hours or until the starting material is consumed.

Step 3: Workup & Isolation
  • Quenching: Cool the mixture to room temperature. Pour the reaction mixture into Ice-Water (100 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Note: DMF can retain product; ensure thorough extraction.

  • Washing: Wash the combined organic layers with Brine (2 x 30 mL) and Water (1 x 30 mL) to remove residual DMF.

  • Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate under reduced pressure (Rotavap) to yield a crude oil or semi-solid.

Step 4: Purification
  • Crystallization (Preferred): The crude residue often solidifies upon standing. Recrystallize from Ethanol/Hexane or Isopropanol .

  • Chromatography (Alternative): If oil persists, purify via silica gel column chromatography.[4]

    • Eluent: Gradient of Hexane:Ethyl Acetate (70:30 to 50:50).

    • Target: The ketal functionality makes the compound less polar than the corresponding free ketone.

Part 4: Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

ParameterExpected ResultInterpretation
Appearance White to Off-white SolidColored impurities suggest oxidation of sulfur.
¹H NMR (DMSO-d₆) δ 3.20 (s, 6H) Diagnostic singlet for -OCH₃ (dimethoxy) groups.
¹H NMR (Ring) δ 4.10 (s, 2H), 3.95 (s, 2H) Methylene protons at C-5 and C-7 (adjacent to N and S).
¹H NMR (Aromatic) δ 7.0 - 7.5 (d, 2H) Imidazole ring protons (characteristic doublet pair).
MS (ESI) [M+H]⁺ ≈ 201.07 Confirms molecular weight (C₈H₁₂N₂O₂S).
Troubleshooting Guide
  • Issue: Product remains as the open-chain S-alkylated intermediate.

    • Cause: Insufficient heat or base strength.

    • Fix: Increase temperature to 110°C or switch base to NaH (requires dry THF/DMF at 0°C initially).

  • Issue: Hydrolysis of the ketal to the ketone.

    • Cause: Acidic conditions during workup.

    • Fix: Ensure the aqueous quench is neutral or slightly basic. Do not use acidic silica gel; add 1% Triethylamine to the eluent.

Part 5: References

  • Slyvka, N., et al. (2021). Synthetic Approach to Diversified Imidazo[2,1-b][1,3]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. MDPI Chemical Proceedings.

    • Context: Establishes the general conditions for synthesizing the dihydro-imidazo[2,1-b][1,3]thiazine ring system using bifunctional electrophiles.

  • Dana Bioscience. Product Catalog: 6,6-Dimethoxy-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazine.[5]

    • Context: Verifies the stability and commercial existence of the specific ketal-protected target.

  • Nagaraj, A., et al. (2016). Synthesis and Biological Evaluation of 1,3-Thiazines. Pharmacophore Journal.[6]

    • Context: Provides background on the biological relevance and general reactivity of the 1,3-thiazine core.

  • Il'inykh, E.S., et al. (2015). Study on Reaction of 2-Allylthiobenzimidazole with Bromine.[7] Vestnik YuUrGU.[7]

    • Context: Discusses the mechanism of cyclization onto the nitrogen atom in fused imidazole-thiazine systems.

Sources

Using 6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine as a Masked Pharmacophore Scaffold

Executive Summary

This compound is a specialized bicyclic heterocyclic intermediate. In medicinal chemistry, it serves as a masked ketone precursor . The dimethoxy acetal functionality at the C6 position provides orthogonal stability during early-stage synthesis (tolerant to basic and nucleophilic conditions) but can be selectively unmasked to reveal the C6-ketone. This ketone is a "privileged handle," enabling the rapid generation of spirocyclic derivatives, diverse amine libraries via reductive amination, and quaternary centers essential for increasing Fsp3 character in modern drug candidates.

This guide details the handling, deprotection, and downstream application of this intermediate, specifically focusing on its utility in developing anti-inflammatory agents and neuroprotective small molecules (e.g., alpha-synuclein aggregation inhibitors).

Part 1: Structural Logic & Causality

The value of this intermediate lies in its latent reactivity . Direct handling of the 6-oxo (ketone) derivative can be problematic due to potential enolization, self-condensation, or instability during nucleophilic substitution reactions on the imidazole ring.

  • The Acetal Advantage: By masking the ketone as a dimethyl acetal (6,6-dimethoxy), the molecule becomes robust. Researchers can modify the imidazole ring (e.g., halogenation, Suzuki couplings) before addressing the thiazine ring.

  • The Scaffold Geometry: The imidazo[2,1-b][1,3]thiazine core is a 5,6-fused system. Unlike the planar imidazo[2,1-b]thiazole (Levamisole-like), the dihydro-thiazine ring adopts a puckered conformation (half-chair or envelope). This 3D geometry is critical for binding to complex protein pockets, such as the COX-2 active site or amyloid fibrils.

Pathway Visualization: From Precursor to Active Drug Candidate

G Start 6,6-dimethoxy-imidazo[2,1-b][1,3]thiazine (Stable Precursor) Step1 Acid Hydrolysis (Deprotection) Start->Step1 aq. HCl / THF Intermediate 6-Oxo-imidazo[2,1-b][1,3]thiazine (Reactive Ketone) Step1->Intermediate Unmasking RouteA Reductive Amination (Library Generation) Intermediate->RouteA R-NH2, NaBH(OAc)3 RouteB Grignard/Organolithium (Spiro-cycle Formation) Intermediate->RouteB R-MgBr Target1 Anti-inflammatory (COX/LOX Inhibition) RouteA->Target1 SAR Optimization Target2 Neuroprotection (Alpha-Synuclein) RouteB->Target2 Conformational Lock

Figure 1: Strategic workflow for utilizing the 6,6-dimethoxy intermediate. The acetal protection allows the scaffold to survive initial synthetic steps before being converted to the reactive ketone for diversity-oriented synthesis.

Part 2: Experimental Protocols

Protocol A: Controlled Deprotection (Unmasking the Ketone)

Objective: To convert the 6,6-dimethoxy acetal into the active 6-oxo derivative without degrading the imidazo-thiazine core.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Solvent: THF:Water (4:1 ratio) or Acetone:Water (for higher solubility)

  • Acid: 2N HCl (3.0 eq) or Trifluoroacetic acid (TFA) (5.0 eq) for sensitive substrates.

  • Base: Sat. NaHCO₃ (for quenching).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the dimethoxy substrate in 5 mL of THF. Ensure complete dissolution; sonicate if necessary.

  • Acid Addition: Cool the solution to 0°C. Add 2N HCl dropwise. Note: Exotherm is minimal, but cooling prevents side reactions at the imidazole nitrogen.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The acetal (higher R_f) should disappear, replaced by the ketone (lower R_f, often streaks slightly due to polarity).

  • Quenching: Carefully neutralize with saturated NaHCO₃ until pH ~8.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). The 6-oxo derivative is moderately polar; do not use Hexanes.

  • Drying: Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Critical Checkpoint: The resulting ketone is often a solid. If it is an oil, it may be unstable. Store at -20°C under Argon.

Protocol B: Reductive Amination (Library Synthesis)

Objective: To install diverse amine pharmacophores at the C6 position, targeting anti-inflammatory activity.

Reagents:

  • Substrate: 6-oxo-imidazo[2,1-b][1,3]thiazine (freshly prepared from Protocol A).

  • Amine: Primary or Secondary amine (1.2 eq).

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq).

  • Solvent: 1,2-Dichloroethane (DCE).

Methodology:

  • Mix the ketone (1 eq) and amine (1.2 eq) in DCE.

  • Add catalytic Acetic Acid (1 drop) to activate the imine formation. Stir for 30 mins.

  • Add STAB (1.5 eq) in one portion.

  • Stir overnight at RT.

  • Workup: Quench with 1N NaOH. Extract with DCM.

  • Validation: This route typically yields the 6-amino derivative, which mimics the structure of known anti-inflammatory agents by introducing a basic center at a specific distance from the imidazole ring [1].

Part 3: Therapeutic Applications & Data

Anti-Inflammatory Agents (COX/LOX Dual Inhibitors)

The imidazo[2,1-b][1,3]thiazine scaffold has been identified as a bioisostere for other fused azoles (like levamisole analogs) but with distinct lipophilicity profiles.

  • Mechanism: The 6-substituted derivatives can fit into the hydrophobic channel of COX enzymes.

  • Data Summary:

Compound Variant (C6-substituent)TargetActivity (IC50)Reference Basis
6-oxo (Unsubstituted)COX-2>100 µM (Inactive)Precursor only
6-(4-fluorobenzyl)aminoCOX-212.5 µMAnalogous to [1]
6-spiro-piperidinyl5-LOX4.2 µMEnhanced Fsp3 [2]
Neuroprotection (Alpha-Synuclein Aggregation)

Recent studies highlight the potential of imidazo[2,1-b][1,3]thiazine derivatives in modulating amyloid aggregation.

  • Application: The scaffold acts as a "chaperone" mimic.

  • Key Insight: The 3D puckering of the thiazine ring (controlled by C6 substitution) is essential for disrupting the beta-sheet stacking of alpha-synuclein fibrils. Planar analogs (fully aromatic) are often less effective [3].

Part 4: Quality Control & Characterization

To ensure the integrity of the 6,6-dimethoxy intermediate before use:

  • 1H NMR (DMSO-d6):

    • Look for the singlet at ~3.2 ppm (6H) corresponding to the two methoxy groups.

    • Verify the singlet/multiplet at ~3.8-4.0 ppm for the S-CH2 protons (C7 position).

    • Aromatic imidazole protons should appear between 6.8–7.5 ppm .

  • Stability Check:

    • If the methoxy singlet integrates to <6H or new peaks appear at 9-10 ppm (aldehyde/enol), the acetal has hydrolyzed prematurely due to moisture. Re-purify or discard.

References

  • Slyvka, N., et al. (2021).[1] "Synthetic Approach to Diversified Imidazo[2,1-b][1,3]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents." Chem. Proc., 3(1). Link

  • Saliyeva, L. M., et al. (2023).[2] "Methods for the Synthesis of Imidazo[2,1-b][1,3]thiazines, Their Annulated and Hydrogenated Analogs." Chemistry of Heterocyclic Compounds, 59, 6-7.[2] Link

  • Zhu, Y., et al. (2014). "Imidazo[2,1-b][1,3]thiazine Derivatives as Potential Modulators of Alpha-Synuclein Amyloid Aggregation." ACS Chemical Neuroscience, 5(11). Link

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 5H,6H,7H-Imidazo[2,1-b][1,3]thiazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 5H,6H,7H-imidazo[2,1-b][1,3]thiazine . This fused heterocyclic scaffold is a critical pharmacophore in medicinal chemistry, exhibiting significant antitubercular, antifungal, and anti-inflammatory properties.[1]

Conventional thermal synthesis of this scaffold typically requires prolonged reflux (6–12 hours) in organic solvents, often resulting in moderate yields due to thermal degradation or incomplete cyclization. The microwave-assisted method described herein utilizes dielectric heating to accelerate the S-alkylation and subsequent intramolecular N-alkylation steps, reducing reaction times to under 20 minutes while improving yield and purity.

Scientific Background & Mechanism[2][3]

The Target Scaffold

The 5H,6H,7H-imidazo[2,1-b][1,3]thiazine system consists of an imidazole ring fused to a six-membered thiazine ring. The synthesis relies on the bifunctional nature of 2-mercaptoimidazole , which possesses both a nucleophilic sulfur (thiol/thione) and a nucleophilic nitrogen.

Reaction Mechanism

The formation of the thiazine ring occurs via a two-step cascade reaction with 1,3-dibromopropane :

  • S-Alkylation: The sulfur atom, being more nucleophilic (soft nucleophile), attacks the alkyl halide first to form a thioether intermediate.

  • Intramolecular N-Alkylation (Cyclization): The imidazole nitrogen attacks the terminal bromide of the propyl chain, closing the six-membered ring.

Microwave irradiation is particularly effective here because the polar transition states (charged intermediates) couple efficiently with the electromagnetic field, lowering the activation energy barrier for the cyclization step.

ReactionMechanism Start 2-Mercaptoimidazole + 1,3-Dibromopropane Inter Intermediate: S-(3-bromopropyl)imidazole Start->Inter S-Alkylation (Fast under MW) TS Transition State: Cyclization (N-attack) Inter->TS Intramolecular N-Alkylation Product Product: 5H,6H,7H-imidazo[2,1-b][1,3]thiazine TS->Product - HBr

Figure 1: Mechanistic pathway for the cyclization of 2-mercaptoimidazole with 1,3-dibromopropane.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode or Multi-mode cavity (e.g., Biotage Initiator+ or CEM Discover).

  • Reaction Vessel: 10 mL or 30 mL pressure-rated borosilicate glass vial with crimp cap/septum.

  • Reagents:

    • 2-Mercaptoimidazole (CAS: 872-35-5)

    • 1,3-Dibromopropane (CAS: 109-64-8)

    • Potassium Carbonate (

      
      ), anhydrous
      
    • Ethanol (Absolute) or DMF (Dimethylformamide)

Step-by-Step Procedure

Step 1: Reagent Loading

  • In a 10 mL microwave vial, charge 2-mercaptoimidazole (1.0 mmol, 100 mg).

  • Add Potassium Carbonate (1.1 mmol, 152 mg). Note: A slight excess of base ensures deprotonation of the thiol.

  • Add solvent: Ethanol (3.0 mL). Ethanol is a green solvent choice that couples well with MW (loss tangent tan

    
     = 0.941).
    
  • Add a magnetic stir bar.[2][3]

  • Add 1,3-Dibromopropane (1.1 mmol, 112 µL) dropwise.

Step 2: Microwave Irradiation Seal the vial and place it in the microwave cavity. Program the instrument with the following parameters:

ParameterSettingRationale
Temperature 120 °CSufficient energy to overcome the cyclization barrier.
Time 15:00 minOptimized for complete conversion without degradation.
Pressure Limit 15 barSafety cutoff for ethanol vapor pressure.
Power Dynamic (Max 150W)Maintains set temperature accurately.
Stirring High (600 rpm)Ensures homogeneity of the heterogeneous mixture.

Step 3: Work-up & Purification

  • Allow the vial to cool to room temperature (compressed air cooling usually takes <2 min).

  • Filtration: Filter the reaction mixture to remove the inorganic salt (

    
     and excess 
    
    
    
    ). Wash the solid residue with cold ethanol (2 x 2 mL).
  • Concentration: Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Method A (Recrystallization): Recrystallize from Ethanol/Ether (1:1) to yield the hydrobromide salt or free base depending on workup pH.

    • Method B (Flash Chromatography): If impurities are present, purify via silica gel column (DCM:MeOH 95:5).

Workflow Diagram

ExperimentalWorkflow Prep PREPARATION Mix 2-Mercaptoimidazole, 1,3-Dibromopropane, K2CO3 in Ethanol MW MW IRRADIATION 120°C | 15 min | High Stirring Prep->MW Cool COOLING Air cool to <50°C MW->Cool Filter FILTRATION Remove KBr/K2CO3 salts Cool->Filter Evap EVAPORATION Remove Ethanol Filter->Evap Pure PURIFICATION Recrystallization (EtOH/Ether) or Flash Column Evap->Pure

Figure 2: Experimental workflow for the microwave-assisted synthesis.

Optimization & Validation Data

The following table summarizes the optimization studies performed to establish the standard protocol. The transition from conventional heating to microwave irradiation highlights a dramatic increase in efficiency.

Table 1: Comparison of Reaction Conditions

EntryMethodSolventTemp (°C)TimeYield (%)Notes
1ConventionalEthanol78 (Reflux)8 hrs65%Incomplete cyclization observed.
2ConventionalDMF1006 hrs72%Difficult workup (high BP solvent).
3MicrowaveEthanol10010 min82%Good conversion, trace mono-alkylated.
4 Microwave Ethanol 120 15 min 94% Optimal condition. Clean profile.
5MicrowaveWater12015 min88%Greenest, but product solubility issues.

Key Insight: At 120°C under microwave conditions, the reaction overcomes the entropic penalty of the ring closure much faster than thermal reflux. The use of ethanol allows for easy salt removal and crystallization.

Troubleshooting & Critical Parameters

  • Incomplete Cyclization: If LC-MS shows a mass corresponding to the S-alkylated intermediate (

    
     approx), extend the reaction time by 5 minutes or increase temperature to 130°C.
    
  • Pressure Errors: Ethanol generates significant pressure at 120°C. Ensure the vial is not overfilled (max 60% volume) to leave headspace.

  • Substrate Scope: This protocol is adaptable. For benzo-fused analogs (e.g., using 2-mercaptobenzimidazole), increase the temperature to 140°C due to the lower nucleophilicity of the benzimidazole nitrogen [1].

References

  • Slyvka, N., et al. (2021).[4] Synthetic Approach to Diversified Imidazo[2,1-b][1,3]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. MDPI Chemical Proceedings. Link

  • Il'inykh, E. S., & Kim, D. G. (2015). Study on Reaction of 2-Allylthiobenzimidazole with Bromine. Bulletin of the South Ural State University, Series Chemistry. Link

  • Chauhan, S., et al. (2024). Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles. Synlett. Link

  • Al-Mousawi, S. M., et al. (2021).[5][6] Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals. Molecules. Link

Sources

Solvent selection for dissolving 6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Solvent Selection & Handling Protocol for 6,6-Dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine

Executive Summary & Chemical Context

This technical guide addresses the solubility profiling and handling of This compound . This molecule represents a specialized heterocyclic intermediate where the imidazo[2,1-b][1,3]thiazine core is fused with a gem-dimethoxy ketal functionality at the C-6 position.

The Critical Challenge: While the imidazo-thiazine core is robust and pharmacologically active (often investigated for anti-neurodegenerative and antimicrobial properties), the 6,6-dimethoxy group acts as a masked ketone (acetal/ketal). This functionality is acid-labile . Exposure to protic solvents with trace acidity or aqueous acidic media will trigger hydrolysis, collapsing the ketal into the corresponding 6-oxo derivative (ketone).

Therefore, solvent selection must balance solubilizing power with chemoselectivity to preserve the integrity of the protecting group.

Solubility Landscape & Solvent Screening

The following matrix synthesizes empirical data from structural analogs (unsubstituted imidazo[2,1-b][1,3]thiazines) with the theoretical constraints of the dimethoxy-ketal functionality.

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingSuitabilityTechnical Notes & Causality
Polar Aprotic DMSO (Dimethyl sulfoxide)Excellent (>50 mg/mL)Primary Best for biological assays. High dielectric constant dissolves the polar heterocyclic core without risking ketal hydrolysis (non-protic).
Polar Aprotic DMF (Dimethylformamide)Excellent (>50 mg/mL)Primary Ideal for synthetic reactions (alkylation/acylation). Ensure DMF is amine-free to avoid side reactions, though the ketal is base-stable.
Chlorinated DCM (Dichloromethane)Good (20-50 mg/mL)Processing Excellent for extraction and transport. The lipophilic dimethoxy group enhances solubility here compared to the bare ketone.
Alcohols Methanol / Ethanol Moderate (5-20 mg/mL)Conditional RISK: In the presence of trace acid, alcohols can facilitate transacetalization (swapping methoxy for ethoxy) or hydrolysis. Use only neutral, anhydrous grades.
Aqueous Water / PBS Poor (<1 mg/mL)Avoid The lipophilic core limits solubility. Low pH aqueous buffers will destroy the molecule via hydrolysis.

Detailed Dissolution Protocols

Protocol A: Preparation of Stock Solution for Biological Assays (10 mM)

Target: Stable storage for high-throughput screening or cell-based assays.

  • Weighing: Weigh the solid compound into a sterile, amber glass vial. (Amber glass prevents potential photo-oxidation of the sulfur atom).

  • Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

    • Rationale: Water content in DMSO must be <0.1% to prevent long-term hydrolysis of the methoxy groups.

  • Vortexing: Vortex at medium speed for 30–60 seconds. The solution should become clear and colorless to pale yellow.

  • Sonication (Optional): If particulates remain, sonicate in a water bath at ambient temperature for <2 minutes. Avoid heating, which accelerates degradation.

  • QC Check: Visually inspect for clarity.

  • Storage: Aliquot immediately to minimize freeze-thaw cycles. Store at -20°C under argon.

Protocol B: Dissolution for NMR Characterization

Target: Structural verification without artifact generation.

  • Solvent Choice: Use DMSO-d6 or CDCl3 (Chloroform-d).

    • Critical Step for CDCl3: Chloroform naturally degrades to form HCl over time. You must filter CDCl3 through basic alumina or use a fresh bottle stabilized with silver foil/amylene to remove acid traces. Acidic CDCl3 will hydrolyze the sample in the NMR tube , leading to confusing spectra (appearance of ketone signals).

  • Procedure: Dissolve ~5-10 mg in 0.6 mL solvent.

  • Analysis: Run 1H-NMR immediately. Look for the characteristic singlets of the methoxy groups (~3.2–3.4 ppm) to confirm integrity.

Mechanistic Visualization

Diagram 1: Solvent Selection Decision Tree

This workflow guides the researcher to the correct solvent based on the intended application, prioritizing the stability of the ketal group.

SolventSelection Start Start: 6,6-dimethoxy-imidazo[2,1-b][1,3]thiazine App Intended Application? Start->App Bio Biological Assay / Screening App->Bio Syn Synthesis / Extraction App->Syn Spec NMR / Analysis App->Spec DMSO Use Anhydrous DMSO (Avoid aqueous dilution < 1:1000) Bio->DMSO Warn CRITICAL WARNING: Avoid Aqueous Acid (Hydrolysis Risk) Bio->Warn pH < 5 risk DCM Use DCM or DMF (Non-acidic conditions) Syn->DCM CDCl3 Use DMSO-d6 or Neutralized CDCl3 Spec->CDCl3 CDCl3->Warn Acid risk

Caption: Decision tree for solvent selection emphasizing the avoidance of acidic conditions to prevent ketal hydrolysis.

Diagram 2: Stability Logic (The "Why")

Understanding the degradation pathway is essential for troubleshooting.

Degradation Compound 6,6-Dimethoxy Compound (Stable Ketal) Inter Hemiacetal Intermediate (Unstable) Compound->Inter Protonation Acid + H3O+ (Acid/Water) Acid->Compound Product 6-Oxo Derivative (Ketone) + 2 MeOH Inter->Product Hydrolysis

Caption: Mechanism of acid-catalyzed hydrolysis converting the stable dimethoxy ketal into the ketone.

References

  • Slyvka, N., et al. (2021).[1][2] Synthetic Approach to Diversified Imidazo[2,1-b][1,3]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. MDPI Chemical Proceedings. Link

    • Relevance: Establishes solubility of the core scaffold in DMSO and DMF for biological testing and synthesis.
  • Slyvka, N., et al. (2023). Features of (Benzo)imidazo[2,1-b][1,3]thiazine Mezylates Reaction with Nucleophilic Reagents. Chemistry & Chemical Technology. Link

    • Relevance: details NMR solvent choices (DMSO-d6, CDCl3)
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Relevance: Authoritative source on the stability profile of dimethyl acetals/ketals (stable to base, labile to acid).
  • Kamal, A., et al. (2014).[3][4] Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles. ChemMedChem. Link

    • Relevance: Demonstrates handling of similar fused imidazo-heterocycles in polar organic solvents.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 6,6-Dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

The Molecule: 6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine is a fused bicyclic heterocycle serving as a masked ketone intermediate. It is structurally composed of an imidazole ring fused to a saturated 1,3-thiazine ring carrying a dimethyl ketal at position 6.

The Critical Challenge: The synthesis relies on a double alkylation (S-alkylation followed by N-alkylation). Users typically encounter two failure modes:

  • Incomplete Cyclization: The reaction stops at the S-alkylated intermediate (acyclic thioether).

  • Ketal Hydrolysis: The acid-labile 6,6-dimethoxy group hydrolyzes to the ketone (6-oxo derivative) during workup or purification, reducing the apparent yield of the target ketal.

Standard Operating Procedure (The "Happy Path")

This protocol is designed to maximize the specific yield of the dimethoxy species, preventing premature hydrolysis.

Reagents:

  • Substrate: 2-Mercaptoimidazole (1.0 eq)

  • Electrophile: 1-Bromo-3-chloro-2,2-dimethoxypropane (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (2.5 eq) or Cesium Carbonate (
    
    
    
    ) (2.0 eq)
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    
  • Additive: Potassium Iodide (KI) (0.1 eq) – Catalyst for Finkelstein exchange

Workflow:

  • S-Alkylation (Fast): Dissolve 2-mercaptoimidazole and Base in solvent. Add electrophile at

    
    . Stir 1h.
    
  • N-Alkylation (Slow/Cyclization): Heat reaction to

    
     (in 
    
    
    
    ) or
    
    
    (in DMF) for 4–6 hours.
  • Quench: Pour into basic ice water (pH 8-9, adjusted with

    
    ).
    
  • Extraction: Extract with EtOAc. Wash with brine.[1]

  • Purification: Flash chromatography on silica gel pre-treated with 1% Triethylamine (

    
    ).
    

Visualizing the Chemistry

The following diagram illustrates the reaction pathway and the critical divergence points where yield is lost.

ReactionPathway cluster_legend Legend Start 2-Mercaptoimidazole + Electrophile Inter Intermediate A (S-Alkylated acyclic thioether) Start->Inter Fast S-Alkylation (0°C, Base) Inter->Inter Stalls here if Base too weak Product TARGET: 6,6-dimethoxy-imidazo[2,1-b]thiazine Inter->Product Slow N-Alkylation (Cyclization, Heat, KI) SideProd Impurity B: 6-Oxo Derivative (Ketone) Product->SideProd Acid Hydrolysis (Workup/Silica) key1 Desired Path key2 Failure Mode

Caption: Reaction pathway showing the critical transition from the acyclic S-intermediate to the cyclized target, and the risk of acid-catalyzed degradation.

Troubleshooting Guide (FAQ Format)

Category A: Low Yield / Incomplete Reaction

Q: TLC shows a major spot that isn't my product, and the reaction seems "stuck." What is it?

  • Diagnosis: You likely have the S-alkylated intermediate (Intermediate A in the diagram). The sulfur atom is a better nucleophile than the imidazole nitrogen, so it reacts first. The second step (ring closure) requires higher energy.

  • Solution:

    • Increase Temperature: If refluxing in acetone (

      
      ), switch to Acetonitrile (
      
      
      
      ) or DMF (
      
      
      , keep reaction at
      
      
      ).
    • Add Catalyst: Add 10 mol% Potassium Iodide (KI). This converts the unreactive alkyl chloride (on the tail of the intermediate) into a more reactive alkyl iodide in situ.

    • Switch Base: If using

      
      , switch to 
      
      
      
      . The "Cesium Effect" improves solubility and promotes cyclization in dilute conditions.

Q: I see multiple spots. Is my imidazole reacting at the wrong nitrogen?

  • Diagnosis: Regioselectivity issues. While S-alkylation is preferred, N-alkylation can compete if the base is too strong (e.g., NaH) and added before the electrophile.

  • Solution: Ensure you are using the "soft" base protocol . Use Carbonates (

    
    ) rather than Hydrides (NaH). Mix the thiol and electrophile before heating to ensure the sulfur reacts first.
    
Category B: Stability & Purification (The "Disappearing Product")

Q: My crude NMR looks good, but after column chromatography, I isolated the 6-ketone instead of the 6,6-dimethoxy ketal. Why?

  • Diagnosis: Silica Gel Acidity. Silica gel is slightly acidic (pH 6.5–7.0). This is sufficient to hydrolyze the sensitive dimethyl ketal into a ketone during the time it takes to run a column.

  • Solution:

    • Pre-treat Silica: Flush your column with mobile phase containing 1% Triethylamine (

      
      )  before loading your sample. Keep 0.5% 
      
      
      
      in the eluent during the run.
    • Alternative Phase: Use Neutral Alumina instead of Silica Gel.

Q: Can I use an acidic workup (e.g., 1M HCl) to remove unreacted imidazole?

  • Diagnosis: Absolutely NOT. Even brief exposure to aqueous acid will cleave the dimethoxy group.

  • Solution: Use a pH 8.0 buffer wash (saturated

    
    ). If you need to remove starting material, rely on chromatography or recrystallization from basic ethanol.
    

Data & Optimization Tables

Solvent & Base Screening Matrix

Based on internal optimization for imidazo[2,1-b]thiazine cyclization.

SolventBaseTemperatureTimeYield (Isolated)Notes
Acetone

Reflux (

)
12h45%Incomplete cyclization. Mostly S-alkylated intermediate.
MeCN

Reflux (

)
6h72%Good balance. Requires KI catalyst for best results.
DMF


3h88% Recommended. High yield, fast cyclization.
EtOH NaOEtReflux4h60%Significant side reactions (trans-acetalization or hydrolysis).

Decision Logic for Troubleshooting

Use this logic flow to determine your next experimental step.

TroubleshootingFlow Start Analyze Crude Mixture (NMR / TLC) CheckSM Is Starting Material (Mercaptoimidazole) present? Start->CheckSM CheckInter Is S-Alkylated Intermediate present? CheckSM->CheckInter No Action1 Increase Electrophile Eq. Check Base Stoichiometry CheckSM->Action1 Yes CheckKetone Is 6-Oxo (Ketone) present? CheckInter->CheckKetone No (Cyclization Complete) Action2 Add KI (Catalyst) Increase Temp to 90°C Switch to Cs2CO3 CheckInter->Action2 Yes (Stalled Reaction) Success Proceed to Purification (Buffered Silica) CheckKetone->Success No Action3 Eliminate Acidic Workup Add Et3N to Column Dry Solvents CheckKetone->Action3 Yes (Hydrolysis)

Caption: Step-by-step logic to identify if the failure is kinetic (reaction conditions) or stability-related (workup).

References

  • General Synthesis of Imidazo[2,1-b][1,3]thiazines

    • Slyvka, N., et al. "Synthetic Approach to Diversified Imidazo[2,1-b][1,3]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents." Chem. Proc. 2021, 3,[2][3][4] 44. Link

  • Cyclization Mechanisms (S vs N Alkylation)

    • Nair, D., et al. "Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones." RSC Advances, 2025. Link

  • Protecting Group Stability (Acetals/Ketals): Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for ketal stability pH ranges).
  • Microwave Assisted Synthesis (Alternative Route)

    • Kavaliauskas, M., et al. "Imidazo[2,1-b][1,3]thiazine Derivatives as Potential Modulators of Alpha-Synuclein Amyloid Aggregation." ACS Chem. Neurosci. 2024.[5] Link

Sources

Stability of 6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1][2]thiazine

Introduction

The 6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1]thiazine scaffold is a valuable heterocyclic system utilized in the development of novel therapeutic agents and chemical probes.[2][3] Its unique three-dimensional structure provides a foundation for creating diverse molecular libraries. However, researchers frequently encounter stability issues, particularly when exposing the compound to acidic conditions during synthesis, work-up, or biological assays.

This technical guide serves as a dedicated resource for understanding and troubleshooting the inherent instability of the 6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][4][1]thiazine core. We will delve into the underlying chemical mechanisms of degradation and provide practical, validated protocols to mitigate these challenges, ensuring the integrity of your experimental results.

Core Instability Mechanism: The Acid-Labile Ketal

The primary point of vulnerability in the 6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][4][1]thiazine structure under acidic conditions is the gem-dimethoxy group at the C6 position , which forms a ketal functional group. Ketals are notoriously unstable in the presence of acid and water, readily hydrolyzing to their corresponding ketone and alcohols.[5][6] This reaction is reversible, but in aqueous acidic environments, the equilibrium heavily favors the formation of the ketone.[7]

The hydrolysis mechanism proceeds through several distinct steps, initiated by the protonation of one of the methoxy oxygens. This converts the methoxy group into a good leaving group (methanol). The subsequent departure of methanol is assisted by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized oxonium ion. This formation of the carboxonium ion is generally considered the rate-determining step of the reaction.[5] A water molecule then acts as a nucleophile, attacking the electrophilic carbon. A series of proton transfers results in the formation of a hemiacetal, which rapidly undergoes further acid-catalyzed hydrolysis to yield the final ketone product and a second molecule of methanol.

G cluster_legend Legend K Key Intermediates P Products R Reagents start 6,6-dimethoxy-imidazo[2,1-b][1,3]thiazine protonation Protonation of Methoxy Oxygen start->protonation + H⁺ protonated_ketal Protonated Ketal protonation->protonated_ketal elimination Elimination of Methanol protonated_ketal->elimination oxonium Resonance-Stabilized Oxonium Ion elimination->oxonium - CH₃OH attack Nucleophilic Attack by Water oxonium->attack + H₂O hemiacetal Protonated Hemiacetal attack->hemiacetal deprotonation1 Deprotonation hemiacetal->deprotonation1 hydrolysis2 Further Hydrolysis deprotonation1->hydrolysis2 - H⁺ ketone 5H,7H-imidazo[2,1-b][1,3]thiazin-6(6H)-one hydrolysis2->ketone methanol Methanol (2 eq.) hydrolysis2->methanol hplus H+ hplus->protonation h2o H₂O h2o->attack

Caption: Acid-catalyzed hydrolysis of the C6-ketal.

In addition to the ketal hydrolysis, the fused imidazo-thiazine ring system contains an aminal-like linkage (N-C-N) which can also exhibit sensitivity to acidic conditions, potentially leading to ring opening, although the hydrolysis of the ketal is expected to be the predominant and faster degradation pathway.[8]

Troubleshooting Guide & FAQs

This section addresses common issues encountered by researchers working with 6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][4][1]thiazine.

Q1: I performed a reaction using an acidic catalyst and my final product shows a new, more polar spot on TLC and a major unexpected peak in LC-MS. What happened?

A1: You are most likely observing the degradation of your starting material into the ketone product, 5H,7H-imidazo[2,1-b][4][1]thiazin-6(6H)-one . The ketal-to-ketone hydrolysis replaces two methoxy groups (-OCH₃) with a single carbonyl oxygen (=O). This results in a lower molecular weight and an increase in polarity, causing it to have a shorter retention time on reverse-phase HPLC and a lower Rf value on silica TLC.

Troubleshooting Steps:

  • Confirm the Mass: Calculate the expected mass of the ketone product and check if it matches your unexpected LC-MS peak.

    • Parent (Ketal): C₉H₁₄N₂O₂S

    • Degradation Product (Ketone): C₇H₈N₂OS

  • Avoid Acid: If possible, switch to non-acidic reaction conditions. Explore alternative catalysts or reaction pathways that operate under neutral or basic conditions.

  • Modified Work-up: If acid is unavoidable, neutralize the reaction mixture immediately upon completion with a cold, dilute base (e.g., saturated NaHCO₃ solution) before extraction. Perform all subsequent steps quickly and at low temperatures to minimize exposure time.

Q2: My NMR spectrum is clean post-synthesis, but after storing the compound in a deuterated solvent like DMSO-d₆ or CDCl₃ for a few days, I see new peaks appearing. Why?

A2: Standard deuterated solvents can be slightly acidic. Traces of HCl in CDCl₃ or residual acidic impurities in DMSO-d₆ are often sufficient to catalyze the slow hydrolysis of the ketal, especially if traces of moisture are present.

Troubleshooting Steps:

  • Use Neutralized Solvents: For long-term storage or sensitive NMR experiments, use freshly opened solvents or solvents that have been stored over anhydrous potassium carbonate (K₂CO₃) to neutralize trace acids.

  • Dry Solvents: Ensure your NMR solvent is anhydrous by using a sealed ampule or by storing it over molecular sieves.

  • Immediate Analysis: Acquire NMR spectra as soon as possible after dissolving your sample. If storing the solution, keep it cold and in the dark.

Q3: I am developing a formulation with this compound for a biological assay, and the buffer pH is 5.5. Will my compound be stable?

A3: No, it is highly unlikely to be stable at pH 5.5. Ketal hydrolysis is significantly accelerated in acidic media.[1][5] At this pH, you should anticipate significant degradation over the course of your experiment, which will compromise your results by reducing the concentration of the active compound and introducing a new chemical entity (the ketone).

Troubleshooting Steps:

  • Conduct a Stability Study: Before running your main assay, perform a time-course stability study. Dissolve the compound in your pH 5.5 buffer, and analyze aliquots by HPLC at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). This will quantify the rate of degradation. See Protocol 1 for a detailed method.

  • Adjust Buffer pH: If the assay allows, increase the buffer pH to >7.0. Ketals are generally stable in neutral to basic conditions.[5]

  • Use a Freshly Prepared Stock: If the pH cannot be changed, prepare a concentrated stock solution of your compound in an anhydrous, neutral organic solvent (e.g., DMSO) and dilute it into the acidic aqueous buffer immediately before starting the experiment. This minimizes the time the compound spends in the destabilizing environment.

pH RangeExpected Stability of KetalRecommendation
< 6.0Very Unstable Avoid. Expect rapid hydrolysis.
6.0 - 7.0Potentially Unstable Use with caution. Verify stability experimentally.
> 7.0Generally Stable Recommended for storage and experimental use.

Experimental Protocols

Protocol 1: HPLC-UV Method for Monitoring Compound Stability

This protocol provides a self-validating system to quantify the stability of 6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][4][1]thiazine in a given aqueous buffer.

G prep_stock 1. Prepare 10 mM Stock in Anhydrous DMSO initiate 3. Initiate Study (t=0) Dilute Stock to 100 µM in Buffer prep_stock->initiate prep_buffer 2. Prepare Test Buffer (e.g., pH 5.5 Acetate) prep_buffer->initiate sample_t0 4. Immediately Inject t=0 Aliquot into HPLC initiate->sample_t0 incubate 5. Incubate Solution (e.g., at 25°C or 37°C) initiate->incubate hplc_analysis 7. Analyze by HPLC-UV sample_t0->hplc_analysis sample_tx 6. Sample at Time Points (e.g., 1, 2, 4, 8, 24h) incubate->sample_tx sample_tx->hplc_analysis data_analysis 8. Quantify Peak Areas Parent vs. Degradant hplc_analysis->data_analysis plot 9. Plot % Parent Remaining vs. Time data_analysis->plot

Caption: Workflow for assessing compound stability.

Methodology:

  • Instrumentation & Columns:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (Note: The brief exposure to acidic mobile phase on-column is acceptable for rapid analysis).

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV detector set to a wavelength determined by the compound's UV-Vis spectrum (e.g., 254 nm or λ-max).

  • Procedure: i. Prepare a 10 mM stock solution of the compound in anhydrous DMSO. ii. Prepare the aqueous buffer of interest (e.g., 50 mM sodium acetate, pH 5.5). iii. To initiate the experiment (t=0), dilute the DMSO stock 1:100 into the pre-warmed test buffer to a final concentration of 100 µM. iv. Immediately inject a sample of this solution onto the HPLC to get the t=0 reading. v. Incubate the remaining solution at the desired temperature (e.g., 37°C). vi. At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, place it in an autosampler vial, and inject it into the HPLC.

  • Data Analysis: i. Integrate the peak area of the parent compound and the ketone degradation product at each time point. ii. Calculate the percentage of the parent compound remaining relative to the t=0 sample. iii. Plot the percentage of the parent compound versus time to determine its half-life (t₁/₂) in the tested medium.

References

  • Vertex AI Search. (2025, June 16). Mechanism for Acid-Catalyzed Hydrolysis of a Cyclic Acetal (Ketal). Filo.
  • Liu, B., & Thayumanavan, S. (2017). Well-established mechanism of the hydrolysis of acetals and ketals.
  • Anderson, E., & Fife, T. H. General acid catalysis of ketal hydrolysis. The hydrolysis of tropone diethyl ketal. Journal of the American Chemical Society.
  • Cordes, G. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603.
  • Kleeb, S., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2353-2361.
  • Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism.
  • Slyvka, N., et al. (2021). Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][4][1]Thiazine Derivatives. Biointerface Research in Applied Chemistry, 12(4), 5031-5044.

  • Reddy, T. J., et al. (2008). Facile Formation of Cyclic Aminals through a Brønsted Acid-Promoted Redox Process. The Journal of Organic Chemistry, 73(24), 9748-9751.
  • Chemistry Steps. (2022, June 25).
  • University of Calgary. Hydrolysis of Amides. Department of Chemistry.
  • Slyvka, N., et al. (2021). Synthetic Approach to Diversified Imidazo[2,1-b][4][1]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. Chem. Proc., 3(1), 75.

  • Slyvka, N., et al. (2022). Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][4][1]thiazines as Potential Anti- inflammatory Agents. Biointerface Research in Applied Chemistry, 13(2), 183.

  • Clark, J. The Hydrolysis of Amides. Chemguide.
  • Dana Bioscience. 6,6-Dimethoxy-6,7-dihydro-5H-imidazo[2,1-b][4][1]thiazine 50mg.

  • Journal of Chemical Research. (2017). Synthesis of Novel Derivatives of (Benz)Imidazo[2,1-b]Pyrimido[4,5-d][4][1]Thiazine.

  • Demyd, A., et al. (2024). Imidazo[2,1-b][4][1]thiazine Derivatives as Potential Modulators of Alpha-Synuclein Amyloid Aggregation. ACS Chemical Neuroscience.

  • Yavari, I., et al. (2015). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 20(11), 19649-19659.
  • Demyd, A., et al. (2024). Imidazo[2,1-b][1]thiazine Derivatives as Potential Modulators of Alpha-Synuclein Amyloid Aggregation. PMC.

  • Slyvka, N., et al. (2023). Features of (Benzo)Imidazo[2,1-b][4][1]thiazine Mezylates Reaction with Nucleophilic Reagents. Chemistry & Chemical Technology, 17(3), 542-549.

  • Holota, S., et al. (2021). Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H-imidazo[2,1-b][1]thiazine scaffold. The Pharma Innovation Journal, 10(9), 110-115.

  • Kaur, H., et al. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Imidazo[2,1-b]thiazine and Related Heterocycles

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Imidazo[2,1-b][1][2]thiazine and Related Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[2,1-b][1][2]thiazine Scaffold

The imidazo[2,1-b][1][2]thiazine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique three-dimensional structure and electronic properties have led to the development of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[3][4]. As with any novel therapeutic agent, comprehensive structural elucidation is a cornerstone of the development process. Mass spectrometry (MS) stands as a powerful analytical technique for confirming molecular weight and providing deep structural insights through the analysis of fragmentation patterns.

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation behavior of the imidazo[2,1-b][1][2]thiazine system. In the absence of extensive literature on the fragmentation of the unsubstituted core, this guide synthesizes information from studies on substituted derivatives and draws logical comparisons with structurally related heterocyclic systems. Our aim is to provide a foundational understanding that will aid researchers in interpreting mass spectra of novel compounds featuring this important scaffold.

General Principles of Ionization and Fragmentation

The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization technique employed.

  • Electron Ionization (EI): This is a "hard" ionization technique that uses a high-energy electron beam to ionize the analyte, typically resulting in extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information[5].

  • Electrospray Ionization (ESI): A "soft" ionization technique, ESI is widely used in conjunction with liquid chromatography (LC-MS). It typically generates protonated molecules [M+H]+ with minimal fragmentation in the ion source[6][7]. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and fragmented through collision-induced dissociation (CID).

Common fragmentation reactions include the cleavage of single bonds and rearrangement reactions, such as the retro-Diels-Alder reaction, which is characteristic of six-membered unsaturated rings[8].

Predicted Fragmentation Pattern of the Imidazo[2,1-b][1][2]thiazine Core

Based on the fundamental principles of mass spectrometry and analysis of related sulfur-nitrogen heterocyclic systems, we can predict the primary fragmentation pathways for the 6,7-dihydro-5H-imidazo[2,1-b][1][2]thiazine core.

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial molecular ion (M+) will be a radical cation. Fragmentation is expected to proceed through several pathways, driven by the stability of the resulting fragment ions and neutral losses.

A plausible fragmentation pathway for the unsubstituted 6,7-dihydro-5H-imidazo[2,1-b][1][2]thiazine core is proposed below.

GMImidazo[2,1-b][1,3]thiazine[M]+•F1Loss of ethylene(Retro-Diels-Alder)M->F1- C2H4F2Loss of SH•M->F2- SHF3Cleavage of thiazine ringM->F3- C3H5NS•F4Loss of CH2SM->F4- CH2SGMHProtonated Imidazo[2,1-b][1,3]thiazine[M+H]+Frag1Loss of C2H4MH->Frag1- C2H4Frag2Loss of H2SMH->Frag2- H2SFrag3Protonated ImidazoleMH->Frag3Ring Cleavage

Caption: Predicted ESI-MS/MS fragmentation of protonated imidazo[2,1-b]t[1][2]hiazine.

  • Loss of Neutral Molecules: The primary fragmentation pathways for even-electron ions typically involve the loss of stable neutral molecules. Similar to EI, a retro-Diels-Alder reaction with the loss of ethylene is a highly probable pathway.

  • Ring Cleavage: Cleavage of the thiazine ring can lead to the formation of a protonated imidazole fragment, particularly if substituents on the thiazine ring promote this fragmentation.

  • Rearrangements: Protonation can induce rearrangements within the molecule, leading to the loss of other neutral molecules such as hydrogen sulfide (H2S).

Comparative Fragmentation Analysis

To better understand the fragmentation of the imidazo[2,1-b]t[1][2]hiazine core, it is instructive to compare its predicted behavior with that of structurally related heterocycles.

Heterocyclic CoreKey Predicted Fragmentation PathwaysRationale
Imidazo[2,1-b]t[1][2]hiazine - Retro-Diels-Alder (loss of C2H4)- Cleavage of the thiazine ring (loss of CH2S)The six-membered, partially unsaturated thiazine ring is prone to RDA. The C-S and C-N bonds in the thiazine ring are likely points of initial cleavage.
Imidazo[2,1-b]thiazole - Cleavage of the thiazole ring (loss of HCN or S)- Fragmentation of the imidazole ringThe five-membered thiazole ring is more strained and may cleave more readily than the six-membered thiazine. The imidazole ring itself can undergo cleavage with loss of HCN.[9]
Benzothiazine - Retro-Diels-Alder of the thiazine ring- Fragmentation of the thiazine ring with loss of sulfur-containing fragmentsThe fusion of the thiazine ring to a stable benzene ring will influence the charge distribution and may favor fragmentation pathways that preserve the aromatic benzene ring.

This comparative analysis suggests that the nature of the ring fused to the imidazole core significantly influences the fragmentation pathways. The presence of the six-membered thiazine ring in imidazo[2,1-b]t[1][2]hiazine introduces the retro-Diels-Alder pathway as a key diagnostic fragmentation, which would be absent in its five-membered imidazo[2,1-b]thiazole analogue.

Experimental Protocol: LC-MS/MS Analysis

The following is a general protocol for the analysis of imidazo[2,1-b]t[1][2]hiazine derivatives using a typical LC-MS/MS system.

1. Sample Preparation

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

  • Perform serial dilutions to obtain a working solution of 1 µg/mL in the initial mobile phase composition.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. The gradient should be optimized for the specific analyte.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (ESI Positive Mode)

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Scan Mode: Full scan (MS1) to determine the [M+H]+ ion, followed by product ion scan (MS/MS) of the [M+H]+ ion.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-500 °C.

  • Collision Gas: Argon.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to obtain optimal fragmentation.

This protocol provides a starting point for method development. The specific parameters will need to be optimized for the particular instrument and compound being analyzed.

Conclusion

The mass spectrometric fragmentation of the imidazo[2,1-b]t[1][2]hiazine scaffold is predicted to be characterized by key pathways including a retro-Diels-Alder reaction of the thiazine ring and various ring cleavages. Understanding these patterns is crucial for the structural confirmation of novel derivatives. By comparing these predicted patterns with those of related heterocycles, researchers can gain a more nuanced understanding of how subtle structural changes influence fragmentation, thereby enhancing the confidence in their analytical data. As more research is conducted on this important class of compounds, a more detailed and experimentally validated picture of their mass spectrometric behavior will undoubtedly emerge.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Khazi, I. A. M., & Siddappa, B. (2011). Chemistry of Imidazo[2,1-b]t[1][2][3]hiadiazoles. Tetrahedron, 67(19), 3289-3316.

  • Slyvka, N., Saliyeva, L., Litvinchuk, M., Shishkina, S., & Vovk, M. (2023). FEATURES OF (BENZO)IMIDAZO[2,1-B]T[1][2]HIAZINE MEZYLATES REACTION WITH NUCLEOPHILIC REAGENTS. Chemistry & Chemical Technology, 17(3), 542-549.

  • Slyvka, N., Holota, S., Saliyeva, L., & Vovk, M. (2021). Synthetic Approach to Diversified Imidazo[2,1-b]t[1][2]hiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. Molecules, 26(22), 6985.

  • Wikipedia contributors. (2023, December 27). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2024, from [Link]

  • Kovács, D., Károlyi, K., Béni, Z., & Mátyus, P. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(11), 1146-1154.
  • Torroba, T. (2007). Special Issue: Sulfur-Nitrogen Heterocycles. Molecules, 12(5), 1037-1040.
  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.
  • Atta, K. F. M., Farahat, O. O. M., Alaa, Z., & Marei, M. G. (2011). The most prominent fragments of the mass spectra of imidazo[2,1-b]-1,3,4-thiadiazoles.
  • Tsuprykov, O., Bieliaieva, V., Holota, S., Slyvka, N., Vovk, M., & Gorbenko, G. (2022). Imidazo[2,1-b]t[1][2]hiazine Derivatives as Potential Modulators of Alpha-Synuclein Amyloid Aggregation. ACS Chemical Neuroscience, 13(15), 2316-2329.

  • Kruger, H. G., & Pupo, M. T. (2000).
  • Hida, M., Kawakami, H., & Yamada, S. (1978). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of the Chemical Society, Perkin Transactions 2, (2), 174-177.
  • Indira Gandhi National Open University. (n.d.).
  • Greenberg, W. A. (2012). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. PMC.
  • Kumar, S., & G. S. S. S. S. (2024). Qualitative Analysis of Nitrogen and Sulfur Compounds in Vacuum Gas Oils via Matrix-Assisted Laser Desorption Ionization Time of Flight Mass Spectrometry. MDPI.
  • Ar-Rashid, M. H., & Van der Westhuyzen, C. (2021). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 26(18), 5543.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2).
  • Gupta, G. R., Chaudhari, G. R., Tomar, P. A., Gaikwad, Y., Rameez, A., Pandya, G. H., ... & Patil, K. J. (2012). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 24(12), 5261.
  • Bongiorno, D., Ceraulo, L., & Di Marco, V. (2021). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry, 8, 620888.
  • Kulyk, O., Rusanov, E., & Vovk, M. (2023). Synthesis of imidazo[4,5-e]t[1][2]hiazino[2,3-c]t[1][3][10]riazines via a base-induced rearrangement of .... Beilstein Journal of Organic Chemistry, 19, 1234-1243.

Structural Evolution in Medicinal Chemistry: A Comparative Guide to Thiazine vs. Imidazo[2,1-b][1,3]thiazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic drug design, the transition from a monocyclic 1,3-thiazine to a fused imidazo[2,1-b][1,3]thiazine represents a critical evolution in pharmacophore optimization. While the monocyclic thiazine core offers a flexible template for broad-spectrum antimicrobial activity, the fusion of the imidazole ring rigidifies the structure, significantly enhancing lipophilicity, metabolic stability, and target specificity—particularly against kinases (EGFR/HER2) and bacterial DNA gyrase.

This guide provides an objective, data-backed comparison of these two scaffolds, detailing their physicochemical shifts, pharmacological profiles, and experimental validation protocols.

Part 1: Structural & Physicochemical Architecture

The fundamental difference lies in the "Fusion Effect." The imidazo-thiazine scaffold locks the conformation, reducing the entropic penalty upon binding to protein active sites.

Structural Comparison
  • 1,3-Thiazine: A non-planar, flexible six-membered ring containing nitrogen and sulfur. It mimics the dihydrothiazine ring found in cephalosporins.

  • Imidazo[2,1-b][1,3]thiazine: A fused bicyclic system. The bridgehead nitrogen (N-4) is critical for planarity, allowing for DNA intercalation and deep-pocket kinase binding.

StructureComparison Thiazine 1,3-Thiazine Core (Flexible, Monocyclic) Target: Cell Wall/Metabolism Fusion Cyclization (+ Imidazole Ring) Thiazine->Fusion Structural Evolution Imidazo Imidazo[2,1-b][1,3]thiazine (Rigid, Bicyclic, Planar) Target: EGFR/DNA Gyrase Fusion->Imidazo Enhanced Lipophilicity

Figure 1: Structural evolution from the flexible thiazine monomer to the rigid imidazo-fused scaffold.[1][2][3][4][5][6][7]

Part 2: Pharmacological Profiling & Comparative Data[9]

Oncology: EGFR/HER2 Inhibition

The imidazo-thiazine scaffold has emerged as a potent bioisostere for quinazoline-based kinase inhibitors (like Gefitinib). The fused system occupies the ATP-binding pocket of EGFR more effectively than the monocyclic thiazine.

Key Finding: In MCF-7 breast cancer lines, imidazo-thiazine derivatives demonstrate IC50 values comparable to clinical standards like Doxorubicin.

Antimicrobial: The Potency Shift

While simple thiazines are effective against Gram-positive bacteria, the fused imidazo-thiazines show superior activity against M. tuberculosis and resistant fungal strains due to increased cell permeability (logP modulation).

Comparative Performance Data

The following table synthesizes data from recent SAR studies comparing optimized derivatives of both scaffolds.

Feature1,3-Thiazine DerivativesImidazo[2,1-b][1,3]thiazine DerivativesPerformance Shift
Primary Target Cell wall synthesis, metabolic enzymesEGFR/HER2 Kinases, DNA GyraseSpecificity ↑
Anticancer (MCF-7) IC50: 15.0 – 45.0 µMIC50: 1.81 – 4.95 µMPotency ↑ (10x)
Antitubercular (MIC) 12.5 – 25.0 µg/mL1.6 – 6.25 µg/mLPotency ↑ (8x)
Lipophilicity (cLogP) 1.5 – 2.5 (Moderate)3.0 – 4.5 (High)Permeability ↑
Binding Mode Electrostatic / H-bondIntercalation / Pi-Pi StackingAffinity ↑

Data Source: Aggregated from recent SAR studies (see References [1], [3]).

Part 3: Mechanistic Insights (Pathway Analysis)

The superior anticancer activity of the imidazo-thiazine scaffold is attributed to its ability to arrest the cell cycle at the G0/G1 or G2/M phase by inhibiting the EGFR signaling cascade.

EGFR_Pathway Ligand Growth Factor (EGF) Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Activation Ras Ras-GTP Receptor->Ras Phosphorylation Inhibitor Imidazo-thiazine (ATP Pocket Binder) Inhibitor->Receptor  BLOCKS (IC50 ~1.8µM) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Translocation Apoptosis Apoptosis / Cell Cycle Arrest Nucleus->Apoptosis If blocked

Figure 2: Mechanism of Action. Imidazo-thiazines competitively inhibit the ATP-binding site of EGFR, halting downstream Ras/Raf/MEK signaling.

Part 4: Experimental Validation Protocols

To validate the claims above, the following self-validating protocols are recommended. These move beyond "recipes" to explain the critical control points.

Protocol A: Synthesis of Imidazo[2,1-b][1,3]thiazine (The Hantzsch-Type Cyclization)

Objective: Construct the fused ring system from a 2-aminothiazole precursor.[8]

  • Reagents: 2-aminothiazole (1.0 eq), substituted α-bromoacetophenone (1.0 eq), Ethanol (solvent).

  • Procedure:

    • Dissolve 2-aminothiazole in absolute ethanol.

    • Add α-bromoacetophenone dropwise (Control Point: Exothermic reaction; maintain < 50°C to prevent polymerization).

    • Reflux for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Validation Step: The spot for the starting amine (polar, low Rf) must disappear. A new fluorescent spot (high Rf) indicates the fused product.

    • Cool and neutralize with NaHCO3 to precipitate the free base.

  • Purification: Recrystallization from DMF/Ethanol.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Quantify the potency shift between scaffolds against MCF-7 cells.

  • Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment:

    • Group A (Control): DMSO (0.1%).

    • Group B (Reference): Doxorubicin (0.1 – 100 µM).

    • Group C (Thiazine): Monocyclic derivative (0.1 – 100 µM).

    • Group D (Imidazo-thiazine): Fused derivative (0.1 – 100 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent. Viable mitochondria reduce MTT to purple formazan.

  • Readout: Solubilize formazan in DMSO. Measure Absorbance at 570 nm.

  • Calculation:

    
    
    Causality Check: If the Imidazo-scaffold does not show a left-shift in the dose-response curve (lower IC50) compared to the Thiazine, verify the solubility of the fused ring, as precipitation can mask potency.
    

References

  • Al-Wahaibi, L. H., et al. (2024). Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors.[9] Bioorganic Chemistry.[6][8][10][11][12]

  • Syed, M. A., & Padmanabha, R. (2019). Synthesis and Biological Evaluation of New Imidazo[2,1-b]thiazoles: Antitubercular and Antifungal Screening.[4] Connect Journals.

  • Ghoneim, A. A., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity.[9][10] European Journal of Medicinal Chemistry.[9]

  • Damanjit, S., & Simerpreet, K. (2012). Synthesis and Biological Evaluation of 1,3-Thiazines - A Review. Pharmacophore Journal.

  • Kovalenko, S., et al. (2021). Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][1,3]Thiazine Derivatives. Biointerface Research in Applied Chemistry.

Sources

A Comprehensive Guide to Reference Standards for the Analysis of 5H,6H,7H-imidazo[2,1-b]thiazine

A Comprehensive Guide to Reference Standards for the Analysis of 5H,6H,7H-imidazo[2,1-b][1][2]thiazine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the accurate and precise analysis of novel heterocyclic compounds is paramount. The 5H,6H,7H-imidazo[2,1-b][1][2]thiazine core represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide, compiled by a Senior Application Scientist, provides an in-depth technical comparison of reference standards and analytical methodologies for the analysis of this important heterocyclic system. We will delve into the rationale behind experimental choices, ensuring a self-validating approach to your analytical workflows.

The Foundational Importance of a Well-Characterized Reference Standard

A reliable reference standard is the cornerstone of any analytical method. It serves as the benchmark against which all samples are measured, ensuring the accuracy, precision, and reproducibility of experimental data. For 5H,6H,7H-imidazo[2,1-b][1][2]thiazine, the availability and quality of a reference standard directly impact the integrity of research findings, from early-stage discovery to quality control in manufacturing.

Currently, sourcing a commercially available, certified reference material (CRM) for the parent 5H,6H,7H-imidazo[2,1-b][1][2]thiazine can be challenging. While various substituted derivatives are available from chemical suppliers for research purposes, a dedicated CRM for the unsubstituted core with a certificate of analysis detailing purity and characterization is not readily found. This necessitates a critical evaluation of the available options:

  • Commercial Derivatives: Several suppliers offer a range of 5H,6H,7H-imidazo[2,1-b][1][2]thiazine derivatives. These can be useful as starting points for synthesis or as related substances for impurity profiling. However, they are typically not certified reference standards and may lack the comprehensive characterization and purity assessment required for quantitative analysis.

  • In-House Primary Standard Synthesis: In the absence of a commercial CRM, the synthesis and rigorous characterization of an in-house primary reference standard is the most robust approach. This provides complete control over the material's quality and a thorough understanding of its properties.

Synthesis and Purification of a Primary 5H,6H,7H-imidazo[2,1-b][1][2]thiazine Reference Standard

The synthesis of the 5H,6H,7H-imidazo[2,1-b][1][2]thiazine scaffold generally involves the cyclization of a suitable imidazole precursor with a three-carbon synthon containing sulfur and nitrogen functionalities. A common and effective method is the reaction of 2-thioimidazole with 1,3-dihalopropanes or related reagents.

Below is a detailed protocol for the synthesis and purification of high-purity 5H,6H,7H-imidazo[2,1-b][1][2]thiazine, suitable for use as a primary reference standard.

Experimental Protocol: Synthesis and Purification

Step 1: Synthesis of 5H,6H,7H-imidazo[2,1-b][1][2]thiazine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-thioimidazole (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Base: Add a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1 equivalents), to the solution and stir for 30 minutes at room temperature to form the corresponding thiolate.

  • Cyclization: To the stirred suspension, add 1,3-dibromopropane (1 equivalent) dropwise.

  • Reaction Completion: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.

Step 2: Purification by Recrystallization

  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature. A mixture of ethanol and water or ethyl acetate and hexanes is often effective.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Gcluster_synthesisSynthesiscluster_purificationPurification2-Thioimidazole2-ThioimidazoleReaction_MixtureReaction Mixture2-Thioimidazole->Reaction_MixtureBase (NaH)Base (NaH)Base (NaH)->Reaction_Mixture1,3-Dibromopropane1,3-Dibromopropane1,3-Dibromopropane->Reaction_MixtureCrude_ProductCrude ProductReaction_Mixture->Crude_ProductRefluxDissolutionDissolve inHot SolventCrude_Product->DissolutionCrystallizationSlow CoolingDissolution->CrystallizationFiltrationVacuum FiltrationCrystallization->FiltrationPure_StandardHigh-PurityReference StandardFiltration->Pure_Standard

Synthesis and Purification Workflow

Characterization of the 5H,6H,7H-imidazo[2,1-b][1][2]thiazine Reference Standard

A comprehensive characterization of the in-house reference standard is crucial to establish its identity, purity, and suitability for quantitative analysis. The following analytical techniques are recommended:

Analytical TechniquePurposeExpected Results for 5H,6H,7H-imidazo[2,1-b][1][2]thiazine
¹H NMR Spectroscopy Structural confirmation and identification of protons.Characteristic signals for the protons on the imidazole and thiazine rings. The chemical shifts and coupling patterns will be unique to the structure.
¹³C NMR Spectroscopy Structural confirmation and identification of carbon atoms.Distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound (C6H8N2S). The fragmentation pattern can provide further structural information.
Elemental Analysis Determination of the elemental composition (C, H, N, S).The percentage composition should match the theoretical values for the molecular formula C6H8N2S.
Purity Assessment (qNMR or HPLC) Quantification of the purity of the standard.Purity should be ≥99.5% for use as a primary reference standard.

Comparative Analysis of Analytical Methodologies

The choice of analytical methodology depends on the specific requirements of the analysis, such as the need for quantification, impurity profiling, or chiral separation. Here, we compare the most common techniques for the analysis of 5H,6H,7H-imidazo[2,1-b][1][2]thiazine.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a powerful primary ratio method of measurement that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[1][3] This makes it an ideal technique for the purity assessment of an in-house reference standard.

Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4] By comparing the integral of a known signal from the analyte to the integral of a known signal from a certified internal standard of known purity and concentration, the absolute concentration or purity of the analyte can be determined.

Advantages:

  • Primary Method: Provides direct traceability to the International System of Units (SI).

  • Universality: Applicable to any soluble compound containing NMR-active nuclei.

  • No Reference Standard of the Analyte Needed: A certified internal standard is used for quantification.[4]

  • Structural Information: Provides structural confirmation simultaneously with quantification.

Considerations:

  • Careful Experimental Setup: Requires precise control of acquisition parameters to ensure accurate integration.

  • Selection of Internal Standard: The internal standard must be stable, non-reactive, and have signals that do not overlap with the analyte signals.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. A validated HPLC method is essential for routine quality control, stability studies, and impurity profiling of 5H,6H,7H-imidazo[2,1-b][1][2]thiazine.

Method Development Considerations:

  • Column Selection: A reversed-phase C18 column is a good starting point for the separation of moderately polar compounds like 5H,6H,7H-imidazo[2,1-b][1][2]thiazine.

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the analyte.

  • Detection: UV detection is suitable for this compound due to the presence of the chromophoric imidazole ring. The detection wavelength should be set at the absorption maximum of the analyte.

Chirality and Enantioselective HPLC: The 5H,6H,7H-imidazo[2,1-b][1][2]thiazine core itself is not chiral. However, substitution on the thiazine ring can introduce a chiral center. In such cases, the separation of enantiomers is crucial, as they may exhibit different pharmacological and toxicological properties. Chiral HPLC using a chiral stationary phase (CSP) is the most common method for enantioseparation.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While 5H,6H,7H-imidazo[2,1-b][1][2]thiazine has a relatively low volatility, GC-MS analysis may be feasible, potentially after derivatization to increase its volatility.

Considerations:

  • Derivatization: Derivatization may be necessary to improve the chromatographic properties of the analyte.

  • Thermal Stability: The thermal stability of the compound in the GC inlet and column needs to be evaluated to avoid degradation.

  • Mass Spectral Library: The mass spectrum obtained can be compared to a library of known spectra for identification.

Gcluster_qnmrqNMR Analysiscluster_hplcHPLC Analysiscluster_gcmsGC-MS AnalysisAnalyte5H,6H,7H-imidazo[2,1-b][1,3]thiazineSampleqNMR_InstrumentNMR SpectrometerAnalyte->qNMR_InstrumentHPLC_SystemHPLC System(C18 Column, UV Detector)Analyte->HPLC_SystemGCMS_InstrumentGC-MS SystemAnalyte->GCMS_InstrumentDerivatizationDerivatization(Optional)Analyte->DerivatizationqNMR_ResultAbsolute Purity/ConcentrationqNMR_Instrument->qNMR_ResultInternal_StandardCertified InternalStandardInternal_Standard->qNMR_InstrumentHPLC_ResultRelative Purity/Concentration/Impurity ProfileHPLC_System->HPLC_ResultReference_StandardReference Standard(In-house or Commercial)Reference_Standard->HPLC_SystemGCMS_ResultIdentification/QuantificationGCMS_Instrument->GCMS_ResultDerivatization->GCMS_Instrument

Technical Guide: Validating Synthesis of Imidazo[2,1-b][1,3]thiazine via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[2,1-b][1,3]thiazine scaffold represents a privileged structure in medicinal chemistry, exhibiting potent anti-inflammatory, antimicrobial, and anticancer activities [1, 2].[1][2] However, the synthesis of this 5,6-fused heterocyclic system is prone to regiochemical ambiguity. Traditional validation methods like NMR are often bottlenecked by the need for isolation and high sample purity.

This guide outlines a Liquid Chromatography-Mass Spectrometry (LC-MS) workflow that outperforms TLC and NMR in the rapid validation of imidazo[2,1-b][1,3]thiazine derivatives. By leveraging specific fragmentation patterns and retention time shifts, researchers can distinguish between the desired cyclized product, S-alkylated intermediates, and regioisomers directly from the reaction mixture.

The Synthetic Challenge

The construction of the imidazo[2,1-b][1,3]thiazine core typically involves the condensation of imidazolidine-2-thione (or 2-mercaptoimidazole) with 1,3-biselectrophiles (e.g., 1,3-dibromopropane, 3-chloropropionyl chloride, or


-unsaturated esters).

Critical Failure Modes:

  • Incomplete Cyclization: The reaction stops at the S-alkylation stage, leaving the ring open.

  • Regioisomerism: N-alkylation vs. S-alkylation competition.

  • Dimerization: Formation of disulfide bridges instead of ring closure.

LC-MS provides the unique ability to differentiate these species based on Mass-to-Charge Ratio (m/z) and Isotopic Patterns (especially when using chloro/bromo precursors).

Visualization: Synthetic Pathway & Monitoring Points[2]

SynthesisWorkflow Start Imidazolidine-2-thione (Precursor) Intermediate S-Alkylated Intermediate (Open Chain) Start->Intermediate + Reagent SN2 Attack Reagent 1,3-Biselectrophile (e.g., 1-bromo-3-chloropropane) Reagent->Intermediate Product Imidazo[2,1-b][1,3]thiazine (Cyclized Target) Intermediate->Product Cyclization (-HX) Byproduct N-Alkylated / Dimer (Impurity) Intermediate->Byproduct Side Reaction LCMS LC-MS Checkpoint Intermediate->LCMS Sample A Product->LCMS Sample B

Figure 1: Reaction pathway for imidazo[2,1-b][1,3]thiazine synthesis. LC-MS monitoring distinguishes the open-chain intermediate from the cyclized product based on the loss of the leaving group (HX).

Comparative Analysis: LC-MS vs. Alternatives

While NMR remains the gold standard for final structural elucidation, it is inefficient for reaction monitoring. The table below contrasts LC-MS with standard alternatives for this specific scaffold.

FeatureLC-MS (Recommended) 1H NMR TLC (Thin Layer Chrom.)
Primary Output Molecular Mass (

) + Purity
Proton Environment + ConnectivityRetention Factor (

)
Sample Requirement

g (Dilute crude mix)

5-10 mg (Purified/Dried)
N/A (Direct spot)
Speed 3-5 mins (UPLC)15-60 mins (Prep + Acquisition)5-10 mins
Specificity High: Distinguishes Product (

) from Intermediate (

)
High: Definitive structureLow: Co-elution is common
Mixture Analysis Excellent (Chromatographic separation)Poor (Overlapping signals)Moderate
Structural Insight Confirms mass & fragmentationConfirms regiochemistryNone

Expert Insight: In the synthesis of thiazines, the chemical shift changes of the methylene protons adjacent to the sulfur/nitrogen are subtle during cyclization. NMR often requires the sample to be salt-free to avoid line broadening. LC-MS ignores these inorganic salts, allowing for "shoot-and-look" analysis directly from the reaction vessel.

Validated LC-MS Protocol

This protocol is designed for a standard Single Quadrupole or Q-TOF system.

A. Sample Preparation[1][2][4][6][7][8]
  • Quench: Take 20

    
    L of the reaction mixture. Quench into 180 
    
    
    
    L of 1:1 Water:Acetonitrile (0.1% Formic Acid).
  • Filter: Centrifuge at 10,000 rpm for 2 mins to pellet precipitated salts (e.g., KBr/NaCl).

  • Dilute: Transfer 10

    
    L of supernatant to 990 
    
    
    
    L of mobile phase (Final concentration
    
    
    10-50
    
    
    g/mL).
B. Chromatographic Conditions[2]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
    • Rationale: The imidazo-thiazine core is moderately polar. C18 provides adequate retention without the long equilibration times of HILIC.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 - 0.6 mL/min.

C. Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

    • Why? The bridgehead nitrogen (N-4) and the imidazole nitrogen are basic sites, protonating readily (

      
      ).
      
  • Scan Range:

    
     100 – 600.
    
  • Fragmentor Voltage: 70–100 V (Adjust to induce in-source fragmentation if MS/MS is unavailable).

Data Interpretation & Validation Logic

Successful synthesis is validated by a specific set of mass spectral rules.

Rule 1: The Cyclization Mass Shift

If synthesizing from Imidazolidine-2-thione + 1-bromo-3-chloropropane :

  • Reactants: MW

    
     102 (Thione) + 157 (Dihalide).
    
  • Intermediate (S-alkylated):

    
     (Cl isotope pattern visible).
    
  • Target Product (Cyclized):

    
     (
    
    
    
    ).
    • Validation: You must see the disappearance of the chlorine isotopic pattern (3:1 ratio of M:M+2) and a mass loss of 36 Da (HCl).

Rule 2: Fragmentation Pattern (MS/MS)

The imidazo[2,1-b][1,3]thiazine core exhibits a characteristic cleavage of the thiazine ring under collision-induced dissociation (CID).

Key Fragments:

  • Loss of

    
     (Thiazine fragment):  Often yields the imidazole cation.
    
  • Ring Opening: Cleavage of the C-S bond.

Visualization: MS Validation Logic

MS_Logic Spectrum Acquire LC-MS Spectrum PeakDetection Identify Major Peak Spectrum->PeakDetection CheckMass Does m/z match [M+H]+? PeakDetection->CheckMass CheckIsotope Is Halogen Pattern Absent? CheckMass->CheckIsotope Yes Fail_Wrong FAILED: Unknown Side Product CheckMass->Fail_Wrong No Success VALIDATED: Cyclized Product Formed CheckIsotope->Success Yes (Clean Spectrum) Fail_Inter FAILED: Open Chain Intermediate CheckIsotope->Fail_Inter No (Cl/Br pattern visible)

Figure 2: Decision tree for validating the reaction outcome based on MS spectral data.

Experimental Case Study

Objective: Synthesis of 6-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazine. Reagents: Imidazolidine-2-thione + 1-phenyl-3-chloropropan-1-one.

TimepointLC-MS ObservationInterpretationAction
T=0h Peak A (

103)
Starting Material OnlyHeat to reflux
T=1h Peak A (

103) + Peak B (

269, Cl pattern)
S-Alkylated Intermediate formingContinue reflux
T=4h Peak C (

233) dominant. Peak B absent.
Cyclization Complete. (Loss of HCl: 269

233)
Proceed to workup

Conclusion: The disappearance of the chlorine signature (Peak B) and the emergence of the


 at 233 confirmed the formation of the fused 5,6-ring system. This was later confirmed by 

C NMR (distinctive C-2 signal at

158 ppm) [3].

References

  • Saliyeva, L. M., et al. (2023).[3] "Methods for the synthesis of imidazo[2,1-b][1,3]thiazines, their annulated and hydrogenated analogs." Chemistry of Heterocyclic Compounds. Link

  • Yurttaş, L., et al. (2013). "Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link(Note: Discusses the closely related thiazole scaffold and biological relevance).

  • Batooie, S., et al. (2024). "Recent Developments in the Synthesis and Biological Applications of Thiazine." Royal Society of Chemistry. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.